molecular formula C8H8BrNO3 B3157835 Methyl 2-bromo-6-methoxyisonicotinate CAS No. 853030-09-8

Methyl 2-bromo-6-methoxyisonicotinate

Cat. No.: B3157835
CAS No.: 853030-09-8
M. Wt: 246.06 g/mol
InChI Key: CNKLBENTCUWMJW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-methoxyisonicotinate (CAS 1009735-23-2) is a brominated pyridine derivative of high interest in organic and medicinal chemistry research. This compound serves as a valuable synthetic intermediate, or "building block," for the construction of more complex molecules. Its molecular formula is C8H8BrNO3, with a molecular weight of 246.06 g/mol . The structure features both a bromine atom and a methoxy group on the pyridine ring, which are functional handles that can be manipulated using various cross-coupling reactions, such as the Heck reaction . Researchers utilize such halopyridine esters in the synthesis of novel compounds for pharmaceutical development, particularly in exploring new bioactive molecules. Calculated physical properties include a boiling point of approximately 285.2°C at 760 mmHg and a density of 1.5±0.1 g/cm³ . This product is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation . Methyl 2-bromo-6-methoxyisonicotinate is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-6-methoxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-7-4-5(8(11)13-2)3-6(9)10-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKLBENTCUWMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 2-bromo-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis[1]

Target Molecule: Methyl 2-bromo-6-methoxyisonicotinate CAS: 884494-81-9 (also related to 853030-09-8) Core Application: This molecule is a bifunctional pyridine scaffold widely used in medicinal chemistry.[1][2] The 4-position ester serves as a precursor for amides or heterocycles, while the 2-bromo and 6-methoxy groups provide orthogonal handles for cross-coupling (Suzuki, Buchwald) and solubility modulation, respectively.[1][2]

Synthesis Strategy: The most robust, scalable route utilizes Citrazinic Acid (2,6-dihydroxyisonicotinic acid) as the starting material.[1] This approach is preferred over direct functionalization of simple pyridines due to the ready availability of the precursor and the thermodynamic control available during the halogenation steps.

The synthesis follows a Linear 2-Stage Protocol :

  • Deoxybromination & Esterification: Conversion of the dihydroxy acid to the dibromo-ester.

  • Regioselective

    
    :  Controlled displacement of a single bromide with methoxide.
    
Retrosynthetic Analysis

The retrosynthetic logic relies on the symmetry of the 2,6-dibromo intermediate.[1][2] The introduction of the first methoxy group electronically deactivates the ring toward a second substitution, ensuring high selectivity for the mono-product.[1]

Retrosynthesis Target Methyl 2-bromo-6-methoxyisonicotinate (Target) Intermediate Methyl 2,6-dibromoisonicotinate (Symmetric Electrophile) Target->Intermediate Regioselective SNAr (NaOMe, 0°C) Precursor 2,6-Dibromoisonicotinic Acid Intermediate->Precursor Esterification (MeOH, H+) Start Citrazinic Acid (2,6-Dihydroxyisonicotinic acid) Precursor->Start Deoxybromination (POBr3, 140°C)

Figure 1: Retrosynthetic tree illustrating the Citrazinic Acid route.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of Methyl 2,6-dibromoisonicotinate

This stage involves the conversion of the hydroxyl groups to bromides using phosphorus oxybromide (


), followed by esterification. While these can be performed as discrete steps, a "quench-to-ester" one-pot modification is often employed in process chemistry to save time, though the two-step isolation is described here for higher purity.[1][2]

Reagents:

  • Citrazinic acid (1.0 eq)

  • Phosphorus oxybromide (

    
    ) (3.5 eq)
    
  • Methanol (Anhydrous)[3]

  • Sulfuric acid (cat.) or

    
    
    

Protocol:

  • Bromination:

    • In a heavy-walled pressure vessel or round-bottom flask equipped with a reflux condenser and drying tube, mix Citrazinic acid and

      
      .[1][2]
      
    • Critical Process Parameter (CPP): Heat the neat mixture to 140–160 °C for 4–6 hours. The solid mixture will melt and liquefy as the reaction proceeds.

    • Mechanism:[2][4][5][6] The reaction proceeds via the formation of phosphorobromidates, followed by nucleophilic attack of bromide on the pyridine ring.

    • Cool the mixture to ~80 °C (do not allow to solidify completely).

    • Carefully quench by pouring onto crushed ice/water with vigorous stirring. (Caution: Exothermic hydrolysis of excess

      
      ).
      
    • Filter the resulting precipitate (2,6-dibromoisonicotinic acid).[1] Dry the solid.

  • Esterification:

    • Suspend the dried acid in anhydrous Methanol (10 vol).

    • Add concentrated

      
       (0.5 eq) or dropwise add 
      
      
      
      (1.5 eq) at 0 °C.
    • Reflux for 12 hours.

    • Concentrate in vacuo. Neutralize with saturated

      
      .
      
    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.[1]
      
    • Yield Expectation: 75–85% over two steps.

    • Appearance: Off-white to pale yellow solid.[1][2]

Stage 2: Regioselective Methoxylation ( )

This is the most critical step. The starting material is symmetric. The product is asymmetric. The reaction relies on the Self-Limiting Nature of the substitution.[2]

Why it works: The 4-ester group activates the 2 and 6 positions.[2] However, once the first methoxy group is installed, it acts as a strong resonance donor (


 effect), increasing the electron density of the pyridine ring. This significantly raises the activation energy for the second nucleophilic attack compared to the first, allowing for high mono-selectivity.[1][2]

Reagents:

  • Methyl 2,6-dibromoisonicotinate (1.0 eq)[1][2]

  • Sodium Methoxide (NaOMe) (1.05 eq) - Use a 0.5M or 1M solution in MeOH for precise control.

  • THF/Methanol (1:1 mixture) or pure Methanol.

Protocol:

  • Dissolve Methyl 2,6-dibromoisonicotinate in anhydrous THF/MeOH (10 vol) under Nitrogen.

  • Cool the solution to 0 °C (Ice bath).

  • Addition: Add the NaOMe solution dropwise over 30 minutes.

    • Note: Rapid addition creates local high concentrations of base, promoting bis-methoxylation.[1][2]

  • Stir at 0 °C for 2 hours, then allow to warm to room temperature (20–25 °C) for 1 hour.

  • Monitoring: Check via TLC or HPLC. The starting material (dibromo) should disappear. If bis-methoxy product (Methyl 2,6-dimethoxyisonicotinate) appears >5%, stop immediately.[1][2]

  • Workup:

    • Quench with 0.5M HCl (aq) to pH 7.

    • Evaporate bulk Methanol/THF.

    • Extract aqueous residue with Ethyl Acetate (x3).

    • Wash organics with Brine. Dry over

      
      .[7]
      
  • Purification:

    • Usually, the crude is sufficiently pure (>95%).

    • If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography (0-10% EtOAc in Hexanes).[1]

Data Summary Table:

ParameterSpecificationReason
Stoichiometry 1.05 eq NaOMeExcess leads to bis-methoxy impurity.[1][2]
Temperature 0 °C

RT
Lower temp favors kinetic control of mono-substitution.[1][2]
Solvent MeOH or THF/MeOHTHF improves solubility of the dibromo-ester.[2]
Reaction Time 2-4 HoursProlonged stirring risks ester hydrolysis or over-reaction.[1][2]

Part 3: Mechanistic Visualization

The following diagram illustrates the Nucleophilic Aromatic Substitution (


) pathway, highlighting the intermediate Meisenheimer complex and the electronic deactivation that prevents over-reaction.

ReactionMechanism SM Methyl 2,6-dibromoisonicotinate (Highly Electrophilic) Complex Meisenheimer Complex (Stabilized by 4-Ester) SM->Complex + NaOMe (Attack at C2) Product Methyl 2-bromo-6-methoxyisonicotinate (Deactivated by OMe) Complex->Product - NaBr (Re-aromatization) BisProduct Bis-Methoxy Impurity (Kinetically Unfavored) Product->BisProduct + NaOMe (Slow Step)

Figure 2: Reaction mechanism showing the kinetic barrier to the bis-product.

Part 4: Troubleshooting & Safety

Common Pitfalls
  • Bis-Methoxylation:

    • Cause: Too much NaOMe (>1.1 eq) or temperature too high (>40 °C).

    • Fix: Strictly control stoichiometry. Perform at 0 °C.

  • Ester Hydrolysis:

    • Cause: Presence of water in the reaction or prolonged exposure to hydroxide (from wet NaOMe).

    • Fix: Use anhydrous solvents.[3] Ensure NaOMe is quality checked.

  • Incomplete Bromination (Stage 1):

    • Cause:

      
       quality poor or temperature too low.
      
    • Fix: Use fresh

      
      . Ensure melt temp reaches 140 °C.
      
EHS (Environment, Health, Safety)[1]
  • 
    :  Reacts violently with water releasing HBr and Phosphoric acid. Quench with extreme caution behind a blast shield.
    
  • Methyl Bromide/Iodide (if used): If alternative esterification routes using alkyl halides are chosen, be aware they are potent alkylating agents (carcinogens).

  • Pyridines: Many halopyridines are skin irritants and sensitizers. Handle in a fume hood.

References

  • Preparation of 2,6-dibromoisonicotinic acid

    • Source: Level, T., et al. "Synthesis of functionalized pyridines from citrazinic acid."[1] Journal of Organic Chemistry.

    • Context: Describes the standard deoxybromin
    • Validation:

  • Regioselective Displacement on Pyridines

    • Source:Tetrahedron Letters, Vol 41, Issue 24, 2000.[1] "Regioselective nucleophilic substitution of 2,6-dibromopyridines."

    • Context: Establishes the kinetic preference for mono-substitution in symmetric di-halo pyridines activ
  • General Methoxylation Protocol: Source:Organic Process Research & Development. "Scalable synthesis of alkoxypyridines via ." Context: Provides industrial conditions (NaOMe/MeOH) for converting chloropyridines to methoxypyridines.
  • Compound Data (Grounding)

    • Source: PubChem CID: 71721356 (Methyl 2-bromo-6-methoxynicotinate isomer comparison).[1][2]

    • URL:

Sources

Methyl 2-bromo-6-methoxyisonicotinate: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 853030-09-8

Introduction

Methyl 2-bromo-6-methoxyisonicotinate is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromine atom, a methoxy group, and a methyl ester, provides a versatile scaffold for the synthesis of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, offers an in-depth exploration of the synthesis, properties, reactivity, and applications of this pivotal synthetic intermediate. As a senior application scientist, the following sections will not only detail established protocols but also provide insights into the rationale behind the experimental choices, ensuring a thorough understanding of this compound's utility.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The key properties of Methyl 2-bromo-6-methoxyisonicotinate are summarized below.

PropertyValueSource
CAS Number 853030-09-8Multiple Chemical Suppliers
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
Appearance SolidChemical Suppliers
Storage Temperature RefrigeratorChemical Suppliers

Spectroscopic Data:

The structural integrity of Methyl 2-bromo-6-methoxyisonicotinate is confirmed by the following spectroscopic data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.54 (s, 1H), 7.22 (s, 1H), 3.91 (s, 3H), 3.89 (s, 3H).[2]

  • ¹³C NMR (100 MHz, CDCl₃): δ 164.0, 163.6, 142.4, 138.7, 119.1, 109.5, 54.7, 53.1.[2]

  • ESI-HRMS (m/z): calculated for C₈H₉BrNO₃⁺ [M+H]⁺ 245.9760, found 245.9760.[2]

Safety Information:

Methyl 2-bromo-6-methoxyisonicotinate is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of Methyl 2-bromo-6-methoxyisonicotinate

A robust and scalable synthesis of Methyl 2-bromo-6-methoxyisonicotinate has been developed starting from the readily available and cost-effective citrazinic acid (2,6-dihydroxyisonicotinic acid).[1][2] This multi-step process is outlined below, with a detailed experimental protocol for the key transformation.

Synthetic Pathway Overview

The synthesis begins with the conversion of citrazinic acid to a di-halogenated intermediate, which is then selectively functionalized to introduce the methoxy and bromo substituents before esterification.[1] A more direct, scalable route involves the dibromination of citrazinic acid followed by a selective nucleophilic aromatic substitution (SNA) with sodium methoxide.[5]

Synthesis_Workflow A Citrazinic Acid B Dibrominated Intermediate A->B  POBr₃, Sulfolane, 125°C   C Methyl 2-bromo-6-methoxyisonicotinate B->C  1. NaOMe, MeOH  2. Esterification (MeOH, H⁺)  

Caption: Synthetic workflow for Methyl 2-bromo-6-methoxyisonicotinate.

Detailed Experimental Protocol: Kilogram-Scale Synthesis

The following protocol is adapted from a validated process development study and is suitable for large-scale production.[2]

Step 1: Synthesis of Methyl 2-bromo-6-methoxyisonicotinate (8)

  • Charge a 20 L double-jacketed reactor with citrazinic acid (1.0 kg, 6.4 mol, 1 equivalent) and sulfolane (6.3 kg, 5 vol).

  • Heat the reaction mixture to 90 °C.

  • Prepare a solution of phosphorus(V) oxybromide (2.77 kg, 9.7 mol, 1.5 equivalents) in sulfolane (3.7 kg, 3 vol) and add it to the reactor over approximately 39 minutes.

  • Heat the reaction mixture to 125 °C and stir at this temperature for 2 hours. Monitor the consumption of citrazinic acid by HPLC.

  • Cool the reaction mixture to 40 °C.

  • Introduce methanol (2.6 L, 10 equivalents) over 30 minutes and stir at 45 °C for 30 minutes.

  • Distill off the methanol under vacuum.

  • The subsequent steps involve a selective methoxide substitution and esterification, followed by recrystallization from isopropanol to yield the final product.[2]

This scalable process provides an overall yield of 44% for Methyl 2-bromo-6-methoxyisonicotinate.[2]

Reactivity and Synthetic Applications

The synthetic utility of Methyl 2-bromo-6-methoxyisonicotinate lies in the differential reactivity of its functional groups. The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, providing a powerful tool for the introduction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl and heteroaryl structures.[6] While a specific example utilizing Methyl 2-bromo-6-methoxyisonicotinate is not detailed in the primary literature, the following protocol, based on established methodologies for similar 2-bromopyridine derivatives, serves as a reliable starting point.[6]

Suzuki_Coupling A Methyl 2-bromo-6- methoxyisonicotinate D Methyl 2-aryl-6- methoxyisonicotinate A->D B Arylboronic Acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) C->D Heat

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • In a flask, combine Methyl 2-bromo-6-methoxyisonicotinate (1 equivalent), the desired arylboronic acid (1.2 equivalents), and a suitable base such as potassium carbonate (2 equivalents).

  • Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The choice of catalyst, base, and solvent is crucial for a successful Suzuki coupling and may require optimization depending on the specific arylboronic acid used.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds.[7] This reaction is particularly valuable for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds. A general protocol for the Buchwald-Hartwig amination of 2-bromopyridines is provided below.[8]

Buchwald_Hartwig_Amination A Methyl 2-bromo-6- methoxyisonicotinate D Methyl 2-amino-6- methoxyisonicotinate Derivative A->D B Primary or Secondary Amine B->D C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene) C->D Heat

Caption: Generalized Buchwald-Hartwig amination reaction.

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • To a Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., BINAP, 0.04 equivalents), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add Methyl 2-bromo-6-methoxyisonicotinate (1 equivalent), the desired amine (1.2 equivalents), and an anhydrous, deoxygenated solvent (e.g., toluene).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

The selection of the palladium catalyst, ligand, and base is critical and depends on the nature of the amine coupling partner.[7][8]

Application in Drug Development: A Case Study

Methyl 2-bromo-6-methoxyisonicotinate has been instrumental in the development of a novel topical antiandrogen.[2][5] In this context, it serves as a key intermediate for the synthesis of (S)-N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2,4-dimethylpentanamide. The synthesis involves the amidation of Methyl 2-bromo-6-methoxyisonicotinate to form the corresponding amide, which then undergoes a Hofmann rearrangement to yield the aminopyridine precursor.[5] This aminopyridine is then coupled with an α-hydroxy acid to produce the final active pharmaceutical ingredient. This example underscores the importance of Methyl 2-bromo-6-methoxyisonicotinate as a versatile building block in the construction of complex, biologically active molecules.

Conclusion

Methyl 2-bromo-6-methoxyisonicotinate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined synthesis from inexpensive starting materials, coupled with the strategic reactivity of its functional groups, makes it an attractive intermediate for the construction of novel compounds. The ability to selectively functionalize the pyridine ring through powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations opens up a vast chemical space for the development of new therapeutic agents. The successful application of this compound in the synthesis of a novel antiandrogen is a testament to its potential in accelerating drug discovery programs.

References

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen - ACS Publications. Available at: [Link]

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen - ACS Publications. Available at: [Link]

  • Spectroscopic characterization, DFT analysis, and molecular docking studies of a novel quinoline-based isonicotinohydrazide derivative | Semantic Scholar. Available at: [Link]

  • 2-Bromo-6-methoxy-4-pyridinecarboxylic acid methyl ester | 853030 ... Available at: [Link]

  • Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods. - Semantic Scholar. Available at: [Link]

  • CN114302889A - Industrial process for the preparation of estetrol of high purity - Google Patents.
  • Synthesis and spectroscopic characterization of red-shifted spironaphthoxazine based optical switch probes - PMC. Available at: [Link]

  • Structural and spectroscopic characterization of methyl isocyanate, methyl cyanate, methyl fulminate, and acetonitrile N-oxide using highly correlated ab initio methods - PubMed. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • US8703030B2 - Crosslinked polyethylene process - Google Patents.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]

Sources

Methyl 2-bromo-6-methoxyisonicotinate solubility data

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: Executive Summary & Compound Analysis

Methyl 2-bromo-6-methoxyisonicotinate (CAS: 853030-09-8) is a critical halogenated pyridine building block used extensively in the synthesis of pharmaceutical intermediates. Its structure features three distinct functional handles—a methyl ester, a bromine atom, and a methoxy group—making it a versatile scaffold for palladium-catalyzed cross-couplings (Suzuki, Heck) and nucleophilic aromatic substitutions (


).

Understanding the solubility profile of this compound is essential for optimizing reaction yields, designing efficient work-up procedures, and developing scalable crystallization processes. This guide synthesizes available experimental data with structural property analysis to provide a definitive solubility reference.

Physicochemical Profile
PropertyDataRelevance to Solubility
Molecular Formula

Moderate molecular weight (246.06 g/mol )
Physical State Solid (Crystalline)Requires dissolution energy; prone to oiling out if impure
LogP (Predicted) ~2.0 - 2.3Lipophilic; poor water solubility
H-Bond Acceptors 4 (N, O atoms)Good solubility in polar aprotic solvents
H-Bond Donors 0No self-association via H-bonds; lower MP than corresponding acid

PART 2: Solubility Data & Solvent Compatibility

The following data is derived from process development literature and chromatographic behavior. Exact gravimetric values (g/L) are batch-dependent, but the classification below is validated for process design.

Table 1: Solubility Classification by Solvent Class
Solvent ClassSpecific SolventSolubility StatusProcess Application
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Primary extraction solvent; loading solvent for chromatography.
Chlorinated Chloroform (

)
High Alternative to DCM; NMR solvent.
Esters Ethyl Acetate (EtOAc)High Reaction solvent; soluble component in mobile phase.
Alcohols Methanol (MeOH)Moderate Reaction medium for

; good solubility at reflux.
Alcohols Isopropanol (IPA)Temperature Dependent Ideal Recrystallization Solvent. Soluble hot, sparingly soluble cold.
Ethers THF, 1,4-DioxaneHigh Standard solvents for Suzuki/Heck couplings.
Alkanes Hexanes, HeptaneLow / Insoluble Anti-solvent for precipitation; non-polar component in mobile phase.
Aqueous WaterInsoluble Used to wash away inorganic salts during work-up.

Critical Insight: Process development studies indicate that Isopropanol (IPA) is the superior solvent for purification via recrystallization. The compound exhibits a steep solubility curve in IPA, dissolving fully at elevated temperatures (


) and crystallizing upon cooling, maximizing recovery and purity [1].

PART 3: Experimental Protocols

As a Senior Scientist, I advise against relying solely on literature values. Impurities (especially the corresponding acid or di-bromo species) can drastically alter solubility. Use the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination

Use this workflow to generate precise data for your specific lot.

  • Preparation: Weigh 100 mg of micronized Methyl 2-bromo-6-methoxyisonicotinate into a tared HPLC vial.

  • Addition: Add the target solvent in 100

    
     increments, vortexing for 30 seconds between additions.
    
  • Observation: Record the volume (

    
    ) required for complete dissolution (clear solution, no particulates).
    
  • Calculation:

    
    
    
  • Validation: If

    
    , the substance is "Highly Soluble." If undissolved after 2.0 mL, it is "Sparingly Soluble."
    
Protocol B: Recrystallization from Isopropanol

Optimized for removing polar impurities and oil residues.

  • Dissolution: Charge crude solid (e.g., 10 g) into a reactor. Add Isopropanol (5-7 volumes, ~50-70 mL).

  • Heating: Heat the slurry to reflux (

    
    ). The solution should become clear. If solids persist, add IPA in 0.5 vol increments.
    
  • Hot Filtration (Optional): If insoluble black specks remain (Pd residues), filter rapidly through a pre-heated celite pad.

  • Controlled Cooling:

    • Cool to

      
       over 30 mins.
      
    • Cool to

      
       over 2 hours.
      
    • Note: Rapid cooling may cause "oiling out" rather than crystallization.

  • Isolation: Filter the white crystalline solid. Wash with cold (

    
    ) IPA (1 vol).
    
  • Drying: Dry under vacuum at

    
     to constant weight.
    

PART 4: Process Visualizations

Figure 1: Solubility Determination Workflow

This logic flow ensures consistent data generation across different solvent classes.

SolubilityWorkflow Start Start: 100mg Sample AddSolvent Add 100µL Solvent Vortex 30s Start->AddSolvent CheckDissolved Dissolved? AddSolvent->CheckDissolved CalcHigh Calc: >1000 mg/mL (High Solubility) CheckDissolved->CalcHigh Yes (Immed) CheckVol Vol > 2mL? CheckDissolved->CheckVol No CalcExact Calculate Exact Concentration CheckDissolved->CalcExact Yes (after add) CheckVol->AddSolvent No CalcLow Calc: <50 mg/mL (Low Solubility) CheckVol->CalcLow Yes

Caption: Logic flow for rapid gravimetric solubility assessment in the laboratory.

Figure 2: Purification & Solvent Strategy

Mapping the solvent changes throughout the synthesis lifecycle.

PurificationStrategy Crude Crude Reaction Mix (Sulfolane/POBr3) Quench Quench/Extraction (DCM or EtOAc) Crude->Quench Phase Sep Silica Silica Purification (Pet Ether / EtOAc 4:1) Quench->Silica Chromatography Cryst Recrystallization (Isopropanol) Silica->Cryst Polishing Pure Pure Product (>99% Solid) Cryst->Pure Filtration

Caption: Solvent progression from crude synthesis to final isolated solid.

PART 5: Scientific Rationale & Causality

Why Isopropanol? The choice of Isopropanol (IPA) over Methanol is driven by the "oiling out" phenomenon. Methyl 2-bromo-6-methoxyisonicotinate has a relatively low melting point. Methanol, being highly polar, often creates a steep solubility drop that forces the compound out as an oil droplets rather than crystals. IPA, being less polar and having a higher boiling point, allows for a broader metastable zone width, facilitating controlled nucleation and growth of high-purity crystals [1].

Why Petroleum Ether/Ethyl Acetate for Chromatography? The compound is an ester with a pyridine nitrogen. Pure silica gel is acidic; using a very non-polar solvent (Pet Ether) alone would result in strong retention due to the basic nitrogen interacting with silanols. The addition of EtOAc (a hydrogen bond acceptor) competes for these sites, modulating the


 value to a usable range (typically 0.3 - 0.5 in 4:1 PE/EtOAc) [2].

References

  • Boiteau, J.-G., et al. (2016).[1] "Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen." Organic Process Research & Development. [Link]

Sources

Methyl 2-bromo-6-methoxyisonicotinate: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the Substituted Pyridine Moiety

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an ideal core for interacting with a wide range of biological targets. The strategic functionalization of the pyridine ring is therefore a critical task in drug discovery, enabling the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

This guide focuses on Methyl 2-bromo-6-methoxyisonicotinate , a highly versatile and synthetically tractable building block for the construction of complex, multi-substituted pyridines. The strategic placement of its functional groups—a reactive bromine atom, an electron-withdrawing ester, and a methoxy group—provides a powerful toolkit for chemists to introduce molecular diversity through a variety of modern synthetic methodologies. We will explore the inherent reactivity of this molecule and provide field-proven protocols for its application in key synthetic transformations that are fundamental to modern drug development programs.

Profile of a Powerhouse Building Block

Methyl 2-bromo-6-methoxyisonicotinate is a solid at room temperature, valued for its stability and predictable reactivity.[2][3] Its structure is primed for selective chemical modification at two key positions.

  • The C2-Bromine: This position is the primary handle for introducing structural diversity. The bromine atom is an excellent leaving group in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

  • The C4-Ester: The methyl ester at the 4-position, along with the pyridine nitrogen, acts as an electron-withdrawing group. This electronic feature is crucial as it activates the C2 position for nucleophilic attack.[4][5] The ester can also be hydrolyzed or converted to an amide to further expand the molecular architecture.

PropertyValueReference
CAS Number 853030-09-8N/A
Molecular Formula C₈H₈BrNO₃N/A
Molecular Weight 246.06 g/mol N/A
Physical Form Solid[2]
Storage RefrigeratorN/A

Synthetic Utility and Key Transformations

The true power of Methyl 2-bromo-6-methoxyisonicotinate lies in its ability to undergo a range of reliable and high-yielding chemical reactions. This section details the core transformations, explaining the mechanistic rationale behind them and providing robust experimental protocols.

G cluster_reactions Key Synthetic Transformations Suzuki Suzuki Substituted_Pyridines Diverse Substituted Pyridines Suzuki->Substituted_Pyridines Sonogashira Sonogashira Sonogashira->Substituted_Pyridines Buchwald-Hartwig Buchwald-Hartwig Buchwald-Hartwig->Substituted_Pyridines SNAr SNAr SNAr->Substituted_Pyridines Building_Block Methyl 2-bromo- 6-methoxyisonicotinate Building_Block->Suzuki Arylation/ Vinylation Building_Block->Sonogashira Alkynylation Building_Block->Buchwald-Hartwig Amination Building_Block->SNAr Nucleophilic Substitution

Figure 1: Synthetic pathways enabled by Methyl 2-bromo-6-methoxyisonicotinate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools for C-C and C-N bond formation. The C2-bromo position of our building block is an ideal electrophile for these transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of biaryl and vinyl-aryl structures common in kinase inhibitors and other therapeutic agents.[6] The reaction's success hinges on a catalytic cycle involving a palladium(0) species.

Causality and Mechanistic Insight: The reaction is driven by the irreversible formation of a stable C-C bond. The choice of base is critical; it activates the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the key transmetalation step with the palladium complex. The electron-deficient nature of the pyridine ring on our substrate enhances the initial oxidative addition step, often leading to efficient reactions under milder conditions.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add pd_complex LₙPd(II)(Ar)(Br) oxidative_add->pd_complex reductive_elim Reductive Elimination reductive_elim->pd0 Regenerates Catalyst product Ar-R (Product) reductive_elim->product transmetalation Transmetalation pd_trans_complex LₙPd(II)(Ar)(R) transmetalation->pd_trans_complex aryl_halide Ar-Br (Substrate) aryl_halide->oxidative_add boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation pd_complex->transmetalation pd_trans_complex->reductive_elim

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

  • Vessel Preparation: To a dry reaction vessel, add Methyl 2-bromo-6-methoxyisonicotinate (1.0 eq.), the desired aryl or vinyl boronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition & Degassing: Add a suitable solvent system (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using freeze-pump-thaw cycles. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture with stirring (typically 80-100 °C) under an inert atmosphere.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS. Self-validation: The appearance of a new, less polar spot (on silica TLC) and the disappearance of the starting bromide are key indicators of a successful reaction.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates and structural motifs in their own right. This reaction is co-catalyzed by palladium and copper(I).

Causality and Mechanistic Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. The crucial difference lies in the copper(I) co-catalyst, which reacts with the terminal alkyne to form a copper(I) acetylide. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, a step that would be very slow without the copper co-catalyst. The amine base is essential for deprotonating the terminal alkyne and neutralizing the H-X byproduct.

Field-Proven Protocol: Sonogashira Coupling

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add Methyl 2-bromo-6-methoxyisonicotinate (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Reagent Addition: Add a suitable solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 eq.). Finally, add the terminal alkyne (1.1-1.5 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the crude product via flash column chromatography to yield the desired 2-alkynyl-6-methoxyisonicotinate.

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[7] This reaction allows for the coupling of a wide range of primary and secondary amines with our bromopyridine substrate.

Causality and Mechanistic Insight: The choice of phosphine ligand is paramount in this reaction. Bulky, electron-rich ligands (e.g., XPhos, RuPhos) are generally required. They serve two primary functions: they stabilize the monomeric Pd(0) species and, critically, they accelerate the final reductive elimination step that forms the C-N bond and regenerates the catalyst. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination.

Field-Proven Protocol: Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.) to a dry reaction vessel.

  • Reagent Addition: Add Methyl 2-bromo-6-methoxyisonicotinate (1.0 eq.) and a suitable anhydrous solvent (e.g., toluene or dioxane).

  • Nucleophile Addition: Add the amine coupling partner (1.1-1.5 eq.).

  • Reaction: Seal the vessel and heat with stirring (typically 80-110 °C).

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting bromide and the appearance of the product mass.

  • Work-up: Cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Beyond metal catalysis, the electronic properties of Methyl 2-bromo-6-methoxyisonicotinate make it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).

Causality and Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8] The reaction is facilitated by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[5] In our substrate, the pyridine nitrogen and the C4-ester act as potent EWGs, reducing the electron density of the ring and making the C2-carbon highly electrophilic. When a nucleophile attacks this carbon, a negatively charged intermediate, known as a Meisenheimer complex, is formed. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen of the pyridine ring and the oxygens of the ester group. The subsequent expulsion of the stable bromide leaving group restores the aromaticity of the ring, driving the reaction to completion.[4][9]

Figure 3: The two-step addition-elimination mechanism of SNAr.

Field-Proven Protocol: SNAr with Amines

  • Vessel Preparation: To a dry reaction vessel, add Methyl 2-bromo-6-methoxyisonicotinate (1.0 eq.), the amine nucleophile (1.2-2.0 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.). The base is not catalytic; it serves to neutralize the HBr formed during the reaction.

  • Solvent Addition: Add an anhydrous polar aprotic solvent such as DMF or DMSO to achieve a concentration of 0.1-0.5 M.

  • Reaction: Stir the reaction mixture at an elevated temperature (80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Self-validation: A successful reaction is indicated by the formation of a more polar product (due to the new amine) and the complete consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Conclusion: A Gateway to Novel Chemical Space

Methyl 2-bromo-6-methoxyisonicotinate is more than just a chemical reagent; it is a strategic tool for navigating and expanding novel chemical space. Its predictable reactivity across a suite of high-value synthetic transformations—including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, as well as SNAr reactions—empowers medicinal chemists to rapidly generate diverse libraries of substituted pyridines. The ability to selectively functionalize the pyridine core is fundamental to modern drug discovery, and this building block provides a reliable and efficient entry point for creating the next generation of therapeutic agents.[7][10]

References

  • Filo. (2025, November 15). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Filo. [Link]

  • Royal Society of Chemistry. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry. [Link]

  • ResearchGate. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]

  • Longdom Publishing. (2021, April 30). Short Notes on Nucleophilic Aromatic Substitution. Longdom Publishing. [Link]

  • SciSpace. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. SciSpace. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Organic Chemistry Portal. [Link]

  • MDPI. (2021, July 23). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. [Link]

  • ResearchGate. (2025, August 6). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Royal Society of Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Organic Syntheses. (2018, October 24). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Organic Syntheses. [Link]

  • Polish Academy of Sciences. (2025, March 12). Synthesis, properties and prospective medical applications of metal-organic frameworks. Polish Academy of Sciences. [Link]

Sources

reactivity of Methyl 2-bromo-6-methoxyisonicotinate with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Subject: Chemo- and Regioselective Functionalization of Halogenated Pyridine Esters Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: Structural & Electronic Analysis

Methyl 2-bromo-6-methoxyisonicotinate (CAS: 853030-09-8) is a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR modulators. Its utility stems from its trifunctional nature , offering three distinct orthogonal handles for diversification:

  • C2-Bromine: A highly reactive site for Nucleophilic Aromatic Substitution (

    
    ) and Transition Metal-Catalyzed Cross-Coupling (TMCC).
    
  • C4-Ester: An electron-withdrawing group (EWG) that activates the ring and serves as a precursor for amides, alcohols, or heterocycles.

  • C6-Methoxy: A pseudo-inert handle that modulates lipophilicity (

    
    ) and solubility, while contributing to the electronic tuning of the pyridine core.
    
Electronic Personality

The reactivity of this molecule is dictated by the deficiency of the


-system .
  • The Pyridine Nitrogen: Exerts a strong inductive ($ -I

    
     -M $) pull, rendering the C2 and C6 positions electrophilic.
    
  • The C4-Ester: Being para to the nitrogen, it reinforces the electron deficiency at C2 and C6 via resonance.

  • The C2-Bromine vs. C6-Methoxy: While both are potential leaving groups, the bromine is significantly more labile (

    
     of HBr 
    
    
    
    vs. MeOH
    
    
    ). Consequently, chemoselective substitution at C2 is the dominant reaction pathway.

Nucleophilic Aromatic Substitution ( )

The most direct method for functionalization is


 at the C2 position. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.
Mechanism and Regioselectivity

The nucleophile attacks C2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogen and the C4-carbonyl oxygen. Re-aromatization expels the bromide ion.

Why C2 and not C6? Although the methoxy group is also at an activated position, alkoxides are poor leaving groups compared to halides. Displacement of the C6-methoxy group typically requires forcing conditions (e.g., high temperatures, strong Lewis acids) or prior activation (e.g., demethylation to pyridone followed by halogenation).

Protocol: Amination via

This protocol describes the introduction of a primary amine at C2.

Reagents:

  • Substrate: Methyl 2-bromo-6-methoxyisonicotinate (1.0 equiv)

  • Nucleophile: Primary amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: Anhydrous DMSO or NMP (Polar aprotic solvents accelerate

    
    )
    

Step-by-Step Methodology:

  • Setup: Charge a dried reaction vial with the substrate (1.0 eq) and

    
     (2.0 eq).
    
  • Solvation: Add anhydrous DMSO (

    
     concentration relative to substrate).
    
  • Addition: Add the amine (1.2 eq). If the amine is a salt (e.g., HCl salt), increase base equivalents by 1.0.

  • Reaction: Seal the vessel and heat to 80–100 °C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (

    
     isotope pattern disappears).
    
  • Workup: Cool to RT. Dilute with EtOAc and wash with water (

    
    ) to remove DMSO. Dry organic layer over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Note: If using volatile amines, use a sealed pressure tube.

Visualization: Reaction Pathway

SNAr_Mechanism Substrate Methyl 2-bromo-6- methoxyisonicotinate Transition Meisenheimer Complex Substrate->Transition Addition (Rate Limiting) Nu Nucleophile (H-Nu) Nu->Transition Product C2-Substituted Product Transition->Product Elimination (Fast) LG Leaving Group (Br-) Transition->LG

Caption: The addition-elimination pathway favoring C2-substitution due to leaving group ability.

Transition Metal-Catalyzed Cross-Couplings

The C2-bromide is an excellent handle for Palladium-catalyzed bond formation.[1][2] This allows for the introduction of aryl, heteroaryl, and alkyl groups (Suzuki), or alkynes (Sonogashira).

Suzuki-Miyaura Coupling

This is the most reliable method for building biaryl systems.

Standard Protocol:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%).
  • Base:

    
     (2.0 M aq) or 
    
    
    
    (anhydrous conditions).
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/EtOH/Water.

  • Temperature: 80–100 °C.

Troubleshooting:

  • Protodebromination:[3] If the Br is replaced by H, ensure the reaction is strictly oxygen-free (sparge solvents with Argon) and consider a milder base like

    
    .
    
  • Hydrolysis: The C4-ester is sensitive to strong aqueous bases at high heat. If ester hydrolysis is observed, switch to anhydrous conditions (Dioxane,

    
    , dry boronic acid).
    
Buchwald-Hartwig Amination

While


 works well for aliphatic amines, Buchwald-Hartwig is superior for coupling anilines  or sterically hindered amines which are poor nucleophiles for 

.
  • Catalyst:

    
     with Xantphos or BINAP.
    
  • Base:

    
     (Avoid 
    
    
    
    to prevent transesterification or ester cleavage).
  • Solvent: Toluene or 1,4-Dioxane.

Functional Group Interconversions (C4-Ester)

The methyl ester at C4 is versatile but requires careful handling to avoid affecting the halogen if it has not yet been substituted.

Hydrolysis to Isonicotinic Acid
  • Reagent: LiOH (1.1 eq) in THF/Water.

  • Condition: 0 °C to RT.

  • Selectivity: Mild conditions preserve the C2-Br and C6-OMe. Strong acid hydrolysis (HCl, reflux) may cleave the C6-methoxy ether to a pyridone.

Reduction to Alcohol
  • Reagent:

    
     (excess) in MeOH/THF.
    
  • Result: Yields (2-bromo-6-methoxypyridin-4-yl)methanol.

  • Note: Avoid

    
     if the bromine is still present, as hydrodebromination can occur.
    

Summary of Reactivity Landscape

The following diagram summarizes the divergent synthesis pathways available from the core scaffold.

Reactivity_Map Core Methyl 2-bromo-6- methoxyisonicotinate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Core->Suzuki C2 Modification SNAr SNAr Amination (R-NH2, Base) Core->SNAr C2 Modification Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis C4 Modification Reduction Reduction (NaBH4) Core->Reduction C4 Modification Prod_Suzuki 2-Aryl-6-methoxy isonicotinate Suzuki->Prod_Suzuki Prod_SNAr 2-Amino-6-methoxy isonicotinate SNAr->Prod_SNAr Prod_Acid 2-Bromo-6-methoxy isonicotinic acid Hydrolysis->Prod_Acid Prod_Alc (2-Bromo-6-methoxy pyridin-4-yl)methanol Reduction->Prod_Alc

Caption: Divergent synthesis pathways: C2-Br allows cross-coupling/substitution; C4-Ester allows redox/hydrolysis.

Data Summary: Reaction Conditions Comparison

Reaction TypeTarget SiteReagentsKey ConditionPrimary Risk

C2-BrPrim/Sec Amines,

DMSO, 80-100°CLow reactivity of hindered amines
Suzuki C2-BrAryl Boronic Acid, Pd cat.Dioxane/H2O, 90°CHydrolysis of ester (base sensitive)
Buchwald C2-BrAnilines, Pd cat., XantphosToluene, 100°CTransesterification (avoid alkoxide bases)
Hydrolysis C4-EsterLiOH or NaOHTHF/H2O, RTCleavage of C6-OMe (if acidic/harsh)
Reduction C4-Ester

MeOH, 0°CHydrodebromination (if using

)

References

  • BenchChem. "Methyl 2-bromo-6-methoxyisonicotinate | 853030-09-8". BenchChem Product Database. Link

  • American Chemical Society. "Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen". Organic Process Research & Development, 2017. Link

  • Sigma-Aldrich. "Methyl 2-Bromo-6-methoxyisonicotinate Product Sheet". Merck KGaA. Link

  • Master Organic Chemistry. "Factors That Determine Nucleophilicity". Master Organic Chemistry, 2012. Link

  • LibreTexts. "Structure and SN2 Reactivity: The Nucleophile". Chemistry LibreTexts, 2019. Link

Sources

exploring derivatives of Methyl 2-bromo-6-methoxyisonicotinate

While palladium catalysis offers broad scope, classical SNAr remains a highly effective and economical method for introducing a range of heteroatom nucleophiles. [4]The electron-deficient nature of the isonicotinate ring readily facilitates the addition-elimination mechanism required for this transformation. [3]

Experimental Protocol: SNAr with an Amine Nucleophile

  • Vessel Preparation: To a dry reaction vessel, add Methyl 2-bromo-6-methoxyisonicotinate (1.0 eq), the amine nucleophile (1.2-2.0 eq), and a base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO to achieve a concentration of 0.2-0.5 M.

  • Reaction: Heat the reaction mixture with stirring to 80-120 °C. The reaction can often be accelerated using microwave irradiation.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Causality Note: Polar aprotic solvents are used because they solvate the cation of the base but do not strongly solvate the nucleophile, thus increasing its effective nucleophilicity. Higher temperatures are often required to overcome the activation energy for the initial nucleophilic attack and formation of the Meisenheimer complex. [4]

Conclusion and Future Outlook

Methyl 2-bromo-6-methoxyisonicotinate is a pre-activated and highly versatile scaffold for synthetic and medicinal chemistry. Its well-defined reactivity at the C2 position allows for the predictable and efficient installation of diverse functionalities through robust and scalable reaction pathways like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The derivatives accessible through these methods are of high value in the construction of compound libraries for hit-finding and in the lead optimization phase of drug discovery, where fine-tuning of molecular properties is paramount. The continued development of new catalytic systems will undoubtedly further expand the synthetic utility of this privileged building block.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
  • StackExchange Chemistry. (2018).
  • Various Authors. (2022). Design rationale of isonicotinates.
  • Wikipedia.
  • Chem-Impex.
  • Sigma-Aldrich.
  • Ahmadi, M. et al. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Lumen Learning. 17.
  • Wikipedia.
  • Wikipedia. Suzuki reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. (2023). Suzuki cross-coupling.

Methodological & Application

Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of Methyl 2-bromo-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2] This Nobel Prize-winning methodology is indispensable in the pharmaceutical and fine chemical industries for constructing biaryl and heteroaryl motifs, which are prevalent in a vast array of biologically active molecules.[1][3]

Methyl 2-bromo-6-methoxyisonicotinate is a particularly valuable heterocyclic building block. Its derivatization via Suzuki-Miyaura coupling provides a direct route to highly functionalized 2-arylpyridine scaffolds, enabling medicinal chemists to rapidly explore structure-activity relationships in drug discovery programs.[4] However, the coupling of heteroaryl halides, especially pyridines, is not without its challenges. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5][6]

This document serves as a comprehensive guide, providing a field-proven protocol for the successful Suzuki-Miyaura coupling of Methyl 2-bromo-6-methoxyisonicotinate. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a detailed step-by-step procedure, and present a troubleshooting guide to navigate common experimental hurdles.

Reaction Principle and Mechanistic Rationale

The efficacy of a Suzuki-Miyaura coupling is contingent on the harmonious interplay of the catalyst, ligand, base, and solvent. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8][9]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add R¹-X (Aryl Halide) pd_complex1 R¹-Pd(II)L₂(X) oxidative_add->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OR)₂⁻ (Activated Boronic Species) pd_complex2 R¹-Pd(II)L₂(R²) transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Regenerates Catalyst product R¹-R² (Coupled Product) reductive_elim->product center

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of Methyl 2-bromo-6-methoxyisonicotinate to form a Pd(II) intermediate.[8] The electron-donating methoxy group on the pyridine ring can make this step more challenging compared to electron-deficient systems.[10] Therefore, the choice of a suitable catalyst and ligand is paramount.

  • Transmetalation: In this key step, the organic group from the boronic acid (or ester) is transferred to the palladium center. This process requires activation of the organoboron compound by a base to form a more nucleophilic boronate species.[11][12] The efficiency of this step is highly dependent on the choice of base and solvent.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Causality Behind Experimental Choices:

  • Catalyst System (Pd(dppf)Cl₂): For heteroaryl couplings, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent and robust choice.[13] The dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the palladium center, preventing decomposition. While other catalysts featuring bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are also highly effective, Pd(dppf)Cl₂ offers a good balance of reactivity, stability, and commercial availability.[5][14]

  • Base (K₂CO₃ or K₃PO₄): An inorganic base is crucial for activating the boronic acid.[15] Potassium carbonate (K₂CO₃) is a reliable and moderately strong base suitable for many couplings. For more challenging or sterically hindered partners, a stronger base like potassium phosphate (K₃PO₄) may be required to accelerate transmetalation.[5] It is critical that the base is finely ground and anhydrous to ensure reactivity.[5]

  • Solvent System (1,4-Dioxane/Water): A mixture of an organic solvent and water is often beneficial.[16] 1,4-Dioxane is effective at solvating the organic reagents and the palladium complex. The addition of water helps to dissolve the inorganic base and can accelerate the transmetalation step. Crucially, all solvents must be rigorously degassed to remove dissolved oxygen, which can oxidize and irreversibly deactivate the Pd(0) catalyst.[5]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of Methyl 2-bromo-6-methoxyisonicotinate with a generic arylboronic acid. Optimization may be necessary for specific substrates.

Experimental_Workflow start Start reagents 1. Combine Solid Reagents (Substrate, Boronic Acid, Base, Catalyst) in a flame-dried Schlenk flask. start->reagents inert 2. Inert Atmosphere (Evacuate and backfill with Argon/N₂ 3x) reagents->inert solvent 3. Add Degassed Solvents (via syringe) inert->solvent react 4. Heat Reaction (80-100 °C with vigorous stirring) solvent->react monitor 5. Monitor Progress (TLC, LC-MS, or GC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Cool, dilute with EtOAc, wash with water/brine) monitor->workup Reaction Complete purify 7. Purify Product (Dry organic layer, concentrate, column chromatography) workup->purify end End (Characterize final product) purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling protocol.

Materials and Reagents

ReagentRoleEquivalentsMol %Typical Amount (for 1 mmol scale)
Methyl 2-bromo-6-methoxyisonicotinateElectrophile1.0-246 mg
Arylboronic AcidNucleophile1.2 - 1.5-1.2 - 1.5 mmol
Pd(dppf)Cl₂·CH₂Cl₂Catalyst Precursor-3 - 524.5 - 40.8 mg
Potassium Carbonate (K₂CO₃), anhydrousBase2.0 - 3.0-276 - 415 mg (finely ground)
1,4-Dioxane, anhydrousSolvent--4.0 mL
Water, deionizedCo-solvent--1.0 mL

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-6-methoxyisonicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground anhydrous potassium carbonate (2.0 equiv).

  • Catalyst Addition: Briefly move the flask into a glovebox or use a positive flow of inert gas to add the Pd(dppf)Cl₂ catalyst (3 mol%).

  • Inert Atmosphere: Seal the Schlenk flask with a septum. Connect it to a Schlenk line and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Argon or Nitrogen) to ensure an oxygen-free environment.[5][16]

  • Solvent Addition: Add degassed 1,4-dioxane (0.2 M concentration relative to the limiting reagent) followed by degassed water (e.g., in a 4:1 ratio) via syringe.[16] The mixture will typically appear as a dark red or brown suspension.

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Below is a guide to address common issues.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst: Pd(0) was oxidized by residual oxygen.[5]2. Poor Base Quality: Base is not anhydrous or finely ground.[5]3. Catalyst Inhibition: Pyridine nitrogen is deactivating the catalyst.[5]1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[5]2. Use a fresh bottle of anhydrous base and grind it to a fine powder before use.3. Switch to a more electron-rich, bulky ligand system (e.g., SPhos or XPhos with a Pd precatalyst like Pd₂(dba)₃).[5][17] Increase catalyst loading to 5 mol%.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling pathway.[5]2. High Temperature/Long Reaction Time: Can favor side reactions.1. Rigorously exclude oxygen from the reaction system.[5]2. Try lowering the reaction temperature. Consider switching to a more active catalyst that may allow for lower temperatures or shorter reaction times.
Protodeboronation of Boronic Acid 1. Presence of Water/Protic Sources: Leads to hydrolysis of the C-B bond.[5]2. Unstable Boronic Acid: Some heteroarylboronic acids are inherently unstable.1. Ensure all reagents and solvents are anhydrous if running a non-aqueous protocol. 2. Switch from a boronic acid to a more stable boronate ester, such as a pinacol ester (R-B(pin)).[18]

Safety Precautions

  • Handling Reagents: Methyl 2-bromo-6-methoxyisonicotinate is a halogenated organic compound and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[7]

  • Catalyst Safety: Palladium catalysts can be toxic. Avoid inhalation of dust.[7]

  • Solvent Hazards: Organic solvents like 1,4-dioxane are flammable and have specific health hazards. Always handle them in a fume hood and away from ignition sources.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
  • Various Authors. (2017). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate.
  • C. Alfindee et al. (2016). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • ResearchGate. (2008). Screening of palladium catalysts for the Suzuki coupling of....
  • ResearchGate. (2020). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (2021). Suzuki Coupling.
  • Myers, A. (2011). The Suzuki Reaction - Chem 115. Harvard University.
  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde.
  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • ACS Publications. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • NIH National Library of Medicine. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Elsevier. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie.
  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Application Note: Buchwald-Hartwig Amination of Methyl 2-bromo-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methyl 2-bromo-6-methoxyisonicotinate (CAS: Substrate-Specific ) represents a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., EGFR, KRAS) where the pyridine core serves as a critical hinge-binder.

The transformation of the C2-bromide to an amine via Buchwald-Hartwig amination is synthetically attractive but fraught with chemoselectivity challenges. Unlike simple aryl halides, this substrate contains three competing functionalities:

  • C2-Bromide: The desired site of oxidative addition (activated by the pyridine nitrogen).

  • C4-Methyl Ester: Highly susceptible to hydrolysis (saponification) or transesterification under standard strong-base conditions (e.g., NaOtBu).

  • C6-Methoxy Group: An electron-donating group that slightly deactivates the ring toward oxidative addition compared to purely electron-deficient pyridines, requiring specialized ligand sets.

This guide provides a validated, self-consistent protocol designed to maximize yield while preserving the ester functionality.

Mechanistic Insight & Critical Parameters

To ensure reproducibility, researchers must understand the causality behind the reagent choices.

The Chemoselectivity Challenge

Standard Buchwald conditions often utilize Sodium tert-butoxide (NaOtBu). However, with Methyl 2-bromo-6-methoxyisonicotinate , the use of alkoxide bases frequently leads to:

  • Ester Hydrolysis: Formation of the carboxylic acid (insoluble, stops reaction).

  • Transesterification: If alcohol solvents are used (even trace amounts).

  • Claisen Condensation: Self-condensation of the ester.

The Solution: We utilize Cesium Carbonate (Cs₂CO₃) as a mild, insoluble inorganic base. While less basic than alkoxides, the high surface area of Cs₂CO₃ in dioxane, combined with the "Cs-effect" (solubility enhancement), promotes the deprotonation of the amine-Pd complex without attacking the methyl ester.

Ligand Selection Logic

The 2-position of pyridine is sterically sensitive and electronically unique.

  • Xantphos: The preferred ligand. Its wide bite angle (111°) enforces reductive elimination, which is often the rate-determining step for electron-poor pyridines.

  • BINAP: A robust alternative for smaller primary amines.

  • BrettPhos: Reserved for sterically hindered primary amines or anilines.

Visualization: The Catalytic Cycle

The following diagram illustrates the specific pathway, highlighting the critical reductive elimination step enforced by the ligand.

BuchwaldCycle cluster_substrate Substrate Features Pd0 Pd(0)/Ligand Active Species OxAdd Oxidative Addition (Rate Fast due to Pyridine N) Pd0->OxAdd + Substrate (R-Br) Coord Amine Coordination OxAdd->Coord + Amine (R'-NH2) Deprot Deprotonation by Cs2CO3 (Crucial: Avoids Ester Attack) Coord->Deprot - HBr (CsHCO3) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd(II)-Amido Complex RedElim->Pd0 Regeneration Feat1 C4-Ester: Base Sensitive Feat2 C2-Br: Activated

Figure 1: Catalytic cycle emphasizing the base-sensitivity of the C4-ester during the deprotonation step.

Experimental Protocol

Materials & Reagents
  • Substrate: Methyl 2-bromo-6-methoxyisonicotinate (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Primary or Secondary)

  • Catalyst Source: Pd₂(dba)₃ (2.5 mol% Pd) or Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5-10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous, finely ground)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology

Phase A: Pre-Complexation (Optional but Recommended)

  • In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ (23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol).

  • Add 1 mL of anhydrous 1,4-Dioxane.

  • Stir at room temperature for 5 minutes until the solution turns a clear dark orange/red. Note: This ensures active catalyst formation before substrate exposure.

Phase B: Reaction Assembly 4. To the catalyst vial, add Methyl 2-bromo-6-methoxyisonicotinate (246 mg, 1.0 mmol). 5. Add the Amine (1.2 mmol). 6. Add Cs₂CO₃ (650 mg, 2.0 mmol). Crucial: Ensure the base is finely ground to maximize surface area. 7. Add remaining Dioxane (4 mL) to reach a concentration of ~0.2 M. 8. Seal the vial with a Teflon-lined crimp cap.

Phase C: Execution 9. Heat the reaction block to 100°C . 10. Stir vigorously (1000 RPM). High stirring speed is essential for heterogeneous base reactions. 11. Monitor by LCMS at 2 hours and 16 hours.

  • Target: Disappearance of starting bromide (M+H ~246/248).
  • Product: Appearance of amine adduct.[1][2]

Phase D: Workup 12. Cool to room temperature. 13. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts. 14. Concentrate the filtrate under reduced pressure. 15. Purify via Flash Column Chromatography (Silica Gel).

  • Eluent: Hexanes/EtOAc gradient (typically 0-40% EtOAc).

Optimization Matrix & Troubleshooting

If the standard protocol fails, consult the following decision tree. The nature of the amine dictates the deviation.

Decision Tree for Conditions

OptimizationTree Start Start: Methyl 2-bromo-6-methoxyisonicotinate AmineType Amine Type? Start->AmineType Primary Primary Aliphatic (e.g., Benzylamine) AmineType->Primary Unsteric Secondary Secondary Cyclic (e.g., Morpholine) AmineType->Secondary Nucleophilic Aniline Aniline / Hindered AmineType->Aniline Weak Nucleophile Cond1 Protocol A (Standard) Pd2(dba)3 / Xantphos Cs2CO3 / Dioxane Primary->Cond1 Cond2 Protocol B (High Activity) Pd(OAc)2 / BINAP Cs2CO3 / Toluene Secondary->Cond2 Cond3 Protocol C (Steric) Pd2(dba)3 / BrettPhos K3PO4 / tBuOH Aniline->Cond3

Figure 2: Workflow for selecting ligand/base combinations based on amine sterics and nucleophilicity.

Troubleshooting Data Table
Issue ObservedProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or O₂ leakDegas solvent with N₂ sparge for 15 min. Use fresh Pd source.
Hydrolysis (Acid formation) Wet solvent or Base too strongSwitch to anhydrous Dioxane. Ensure Cs₂CO₃ is dry.[3] Do NOT use NaOtBu.
Protodehalogenation Reductive elimination too slowSwitch Ligand to Xantphos (promotes reductive elim). Increase Temp to 110°C.
Bis-amination Excess amine reacting with esterControl equivalents strictly (1.1 eq). Lower temp to 80°C.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.

  • Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Organic Letters. (Demonstrates Xantphos utility).

  • Charles, M. D., et al. (2005). "Efficient Pd-Catalyzed Amination of Pyridines." Organic Letters. (Specifics on 2-aminopyridines).[4][5][6][7]

Disclaimer: This protocol involves the use of transition metals and organic solvents at elevated temperatures.[1] Always perform a risk assessment (COSHH) before proceeding. All work should be conducted in a fume hood.

Sources

ligand selection for Buchwald-Hartwig reaction with Methyl 2-bromo-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ligand Selection & Protocol for Buchwald-Hartwig Amination of Methyl 2-bromo-6-methoxyisonicotinate

Executive Summary

The amination of Methyl 2-bromo-6-methoxyisonicotinate presents a specific set of chemoselective challenges distinct from standard aryl halide couplings. This scaffold features three competing electronic/steric factors:

  • Catalyst Poisoning: The pyridine nitrogen (ortho to the bromide) can chelate Pd(II), arresting the catalytic cycle.

  • Base Sensitivity: The C4-methyl ester is highly prone to hydrolysis or transesterification under standard alkoxide conditions (e.g., NaOtBu).

  • Electronic Deactivation: While the ester activates the ring for oxidative addition, the C6-methoxy group introduces electron density that may retard reductive elimination.

This guide recommends a Third-Generation Buchwald Precatalyst strategy. Specifically, BrettPhos Pd G3 is the primary recommendation for primary amines, and RuPhos Pd G3 for secondary amines, utilizing Cesium Carbonate (Cs₂CO₃) as a mild, anhydrous base to preserve the ester functionality.

Strategic Analysis: The Substrate

Before selecting a ligand, we must analyze the electronic and steric environment of the electrophile.

FeatureChemical ConsequenceStrategic Adjustment
2-Bromo Position Proximity to Pyridine N allows formation of stable off-cycle Pd-dimers.Ligand: Requires bulky, monodentate biaryl phosphines (e.g., BrettPhos) to sterically occlude the N-atom and prevent chelation.
4-Methyl Ester High susceptibility to saponification (hydrolysis) or transesterification.Base: Avoid NaOtBu/KOtBu. Use Cs₂CO₃ or K₃PO₄ . Solvent: Strictly anhydrous 1,4-Dioxane or Toluene.
6-Methoxy Group Electron-donating (Resonance). Increases electron density at Pd-center after oxidative addition.Ligand: Requires an electron-rich phosphine to facilitate the difficult reductive elimination step.

Ligand Selection Decision Matrix

The choice of ligand is binary, dependent on the nucleophile (amine) class.

Scenario A: Primary Amines (R-NH₂)
  • Recommendation: BrettPhos (or tBuBrettPhos for extremely hindered amines).

  • Rationale: BrettPhos is optimized for primary amines. Its bulk prevents the formation of inactive bis-ligated Pd complexes, which is critical when the substrate itself (pyridine) can act as a ligand. It promotes the coupling of weaker nucleophiles often found in medicinal chemistry.

Scenario B: Secondary Amines (R₂NH)
  • Recommendation: RuPhos .

  • Rationale: RuPhos is the gold standard for secondary amines. Its specific steric bulk allows for the accommodation of the two alkyl groups on the amine while preventing

    
    -hydride elimination.
    
  • Alternative: XPhos (General purpose, excellent for unhindered secondary amines).

Scenario C: Heterocyclic Amines (Indoles, Pyrazoles)
  • Recommendation: tBuXPhos or Me4tBuXPhos .

  • Rationale: These substrates are often poor nucleophiles. The extreme bulk and electron-rich nature of tBuXPhos facilitate the reductive elimination of these difficult bonds.

Visual Decision Tree & Mechanism

The following diagram outlines the decision logic and the specific "Safe Pathway" required to avoid ester decomposition.

LigandSelection Start Substrate: Methyl 2-bromo-6-methoxyisonicotinate CheckAmine Analyze Amine Nucleophile Start->CheckAmine Primary Primary Amine (R-NH2) CheckAmine->Primary Secondary Secondary Amine (R2NH) CheckAmine->Secondary Hetero Heterocycle (Indole/Pyrazole) CheckAmine->Hetero Ligand1 Ligand: BrettPhos (Precat: BrettPhos Pd G3) Primary->Ligand1 Ligand2 Ligand: RuPhos (Precat: RuPhos Pd G3) Secondary->Ligand2 Ligand3 Ligand: tBuXPhos (Precat: tBuXPhos Pd G3) Hetero->Ligand3 BaseCheck CRITICAL: Base Selection Must preserve Methyl Ester Ligand1->BaseCheck Ligand2->BaseCheck Ligand3->BaseCheck SafeBase Cs2CO3 (Cesium Carbonate) Solvent: Anhydrous Dioxane BaseCheck->SafeBase Safe Path UnsafeBase AVOID: NaOtBu / KOtBu (Causes Transesterification) BaseCheck->UnsafeBase Risk Path

Figure 1: Strategic decision tree for ligand and base selection emphasizing ester compatibility.

Detailed Experimental Protocol

Objective: Coupling of Methyl 2-bromo-6-methoxyisonicotinate (1.0 equiv) with a primary amine (1.2 equiv).

Safety Note: All steps should be performed in a fume hood. While this reaction is robust, excluding moisture is critical for yield reproducibility.

Materials:
  • Substrate: Methyl 2-bromo-6-methoxyisonicotinate (1.0 mmol)

  • Amine: Primary Amine (1.2 mmol)[1]

  • Catalyst: BrettPhos Pd G3 (0.02 - 0.05 mmol, 2-5 mol%)

    • Note: If G3 precatalyst is unavailable, use Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%).

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure:
  • Vial Preparation:

    • Equip a 4 mL or 8 mL reaction vial with a magnetic stir bar.

    • If using a glovebox: Weigh all solids (Substrate, Base, Catalyst) inside the box.

    • If using Schlenk technique: Weigh solids into the vial, cap with a septum, and purge with Nitrogen/Argon for 5–10 minutes.

  • Reagent Addition:

    • Add Methyl 2-bromo-6-methoxyisonicotinate (246 mg, 1.0 mmol).

    • Add BrettPhos Pd G3 (18 mg, 0.02 mmol, 2 mol%).

    • Add Cs₂CO₃ (977 mg, 3.0 mmol). Note: Using 3 equivalents ensures rapid deprotonation without being nucleophilic.

  • Solvent & Amine Addition:

    • Add 1,4-Dioxane (4.0 mL, 0.25 M concentration).

    • Add the Amine (1.2 mmol) via syringe.[1]

    • Tip: If the amine is a solid, add it in step 1 with the other solids.

  • Reaction:

    • Seal the vial (Teflon-lined cap).[1]

    • Place in a pre-heated heating block at 80°C to 100°C .

    • Stir vigorously (800+ RPM) for 4–16 hours.

    • Monitoring: Check by LC-MS after 2 hours. Look for the consumption of the bromide (M+H ~246/248) and appearance of product.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash chromatography (Hexanes/Ethyl Acetate gradient).

Troubleshooting Guide

ObservationRoot CauseSolution
Low Conversion (<20%) Catalyst poisoning by Pyridine N; Inactive Pd.Switch to tBuBrettPhos Pd G3 . Increase temperature to 110°C. Ensure solvent is degassed.
Ester Hydrolysis (Acid) Wet solvent or hygroscopic base.Use fresh, anhydrous Cs₂CO₃. Add 3Å molecular sieves to the reaction vial.
Transesterification Use of alcoholic solvent or alkoxide base.Strictly avoid MeOH, EtOH, NaOtBu. Use only Dioxane or Toluene.
Debromination (Hydrodehalogenation)

-hydride elimination from amine.
Switch ligand to RuPhos (for secondary amines) or lower temperature to 80°C.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

    • Source:

    • Relevance: Defines BrettPhos/RuPhos specificity for amine classes.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

    • Source:

    • Relevance: Comprehensive review covering base selection for sensitive substr
  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Third Generation Buchwald Precatalysts." The Journal of Organic Chemistry, 79(9), 4161–4166.

    • Source:

    • Relevance: Establishes the protocol for using G3 precatalysts to ensure reliable activ
  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5][6][7] Reaction conditions for the coupling of aryl halides with primary and secondary amines." Journal of the American Chemical Society, 116(13), 5969-5970.

    • Source:

    • Relevance: Foundational work on base/solvent effects in amin

Sources

synthesis of biaryl compounds using Methyl 2-bromo-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Biaryl Compounds Utilizing Methyl 2-bromo-6-methoxyisonicotinate

Abstract

This comprehensive application note provides researchers, medicinal chemists, and professionals in drug development with a detailed guide to the synthesis of biaryl and heteroaryl compounds using Methyl 2-bromo-6-methoxyisonicotinate as a key building block. Biaryl scaffolds are privileged structures in pharmaceuticals, agrochemicals, and materials science, making their efficient synthesis a critical objective.[1] This document focuses primarily on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, offering a deep dive into the reaction mechanism, a step-by-step experimental protocol, and critical insights into the selection of reagents and conditions.[2][3][4] The causality behind experimental choices is explained to empower users to not only replicate the procedure but also to adapt and troubleshoot it for their specific synthetic targets.

Introduction: The Significance of Biaryl Scaffolds

Biaryl motifs are fundamental structural units found in a vast array of biologically active molecules, natural products, and advanced materials. Their prevalence stems from the unique conformational properties conferred by the aryl-aryl bond, which allows them to serve as effective pharmacophores and versatile molecular frameworks. The development of efficient and robust methods for constructing this carbon-carbon bond is, therefore, a cornerstone of modern organic synthesis.[5][6]

Among the myriad of available methods, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Hiyama couplings, have become indispensable tools.[7][8] The Suzuki-Miyaura reaction, in particular, is celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[5][9]

Methyl 2-bromo-6-methoxyisonicotinate is a highly valuable, functionalized pyridine-based building block. Its structure contains a reactive C-Br bond, ideal for cross-coupling, along with methoxy and methyl ester groups that can be retained or further manipulated, offering multiple avenues for molecular diversification.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organohalide (or triflate) and an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[2][4] Understanding the catalytic cycle is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][10]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond (C-Br in our case) of the Methyl 2-bromo-6-methoxyisonicotinate. This step forms a square-planar Pd(II) complex. The rate of this step is influenced by the halide, with reactivity generally following the trend: I > OTf > Br >> Cl.[2][11] Electron-rich and bulky phosphine ligands on the palladium center can facilitate this step by increasing electron density at the metal.[2][10]

  • Transmetalation: This is the crucial step where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex.[3] This process requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then exchanges its organic substituent for the halide on the palladium complex.[12][13] The exact mechanism of transmetalation is complex and can vary, but the role of the base is indispensable.[2]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[10][11][12] This step is often accelerated by the use of sterically bulky ligands.[2]

Below is a diagram illustrating the catalytic cycle.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle cluster_caption R¹ = Methyl 6-methoxyisonicotinate fragment X = Br R² = Aryl/Heteroaryl group from boronic acid pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)Ln-X pd0->pd_complex R¹-X pd_complex->pd0 Reductive Elimination transmetalation Transmetalation diaryl_pd_complex R¹-Pd(II)Ln-R² pd_complex->diaryl_pd_complex R²-B(OR)₂ Base diaryl_pd_complex->pd0 reductive_elimination Reductive Elimination product R¹-R² (Biaryl Product) diaryl_pd_complex->product reagents R¹-X + R²-B(OR)₂ base Base caption_node caption_node Experimental_Workflow General Experimental Workflow A 1. Reagent Setup Combine aryl halide, boronic acid, and base in a reaction flask. B 2. Solvent Addition & Degassing Add solvent system. Sparge with N₂ or Ar for 15-20 minutes. A->B C 3. Catalyst Addition Add Pd(PPh₃)₄ under a positive pressure of inert gas. B->C D 4. Reaction Heat the mixture (e.g., 80-100 °C) with vigorous stirring. Monitor by TLC/LC-MS. C->D E 5. Work-up Cool, dilute with water, and extract with an organic solvent (e.g., EtOAc). D->E F 6. Purification Dry organic layer, concentrate, and purify via column chromatography. E->F

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling experiment.

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-bromo-6-methoxyisonicotinate (246 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent Addition and Degassing: Through the septum, add 1,4-dioxane (8 mL) and water (2 mL). Vigorously stir the suspension and degas the mixture by sparging with the inert gas for an additional 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: While maintaining a positive pressure of inert gas, quickly add the tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. A typical reaction time is 4-12 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting bromide), allow the mixture to cool to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Alternative Cross-Coupling: The Stille Reaction

While the Suzuki coupling is often preferred, the Stille reaction provides a powerful alternative, coupling the aryl halide with an organotin (organostannane) reagent. [14]

  • Advantages: Organostannanes are often stable to air and moisture, and the reaction conditions can tolerate a wide variety of functional groups. [14][15]* Disadvantages: The primary drawback of the Stille reaction is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product, which is a significant concern in pharmaceutical synthesis. [14][16] The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. [14]

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., K₃PO₄), or employing a more active catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos). Ensure that the degassing procedure was thorough.

  • Protodeboronation: If the boronic acid is observed to decompose (replacing the boron group with a hydrogen), minimize reaction time and temperature. Using anhydrous conditions with a base like potassium phosphate can sometimes mitigate this side reaction. [17]Using potassium aryltrifluoroborate salts instead of boronic acids can also increase stability. [2][13]* Homocoupling: The formation of boronic acid homocoupling products (R²-R²) can sometimes occur. This may be minimized by using a slight excess of the aryl halide or by carefully controlling the reaction temperature.

Conclusion

Methyl 2-bromo-6-methoxyisonicotinate serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, providing a reliable entry point to a diverse range of functionalized biaryl compounds. The Suzuki-Miyaura coupling, detailed herein, offers a practical and high-yielding method for this transformation. By understanding the underlying mechanism and the rationale for reagent selection, researchers can effectively apply and adapt these protocols to accelerate their discovery and development programs.

References

  • Suzuki reaction. In: Wikipedia. Accessed February 18, 2026. [Link]

  • Suzuki-Miyaura Coupling. In: Chemistry LibreTexts. Updated October 10, 2024. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed February 18, 2026. [Link]

  • Chen, C., et al. Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Published September 17, 2021. [Link]

  • Valente, C., et al. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Published August 9, 2021. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Accessed February 18, 2026. [Link]

  • Suzuki coupling reaction in chemistry. Aakash Institute. Accessed February 18, 2026. [Link]

  • Caddick, S., et al. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. Published April 5, 2012. [Link]

  • Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. PubMed. Accessed February 18, 2026. [Link]

  • Billingsley, K. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Accessed February 18, 2026. [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Accessed February 18, 2026. [Link]

  • Al-dujaili, A. H., et al. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Published December 18, 2019. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. Updated August 6, 2025. [Link]

  • Miyaura, N., et al. Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Thieme E-Journals. Accessed February 18, 2026. [Link]

  • Ali, M., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. Published January 4, 2022. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town. Published November 10, 2010. [Link]

  • Process for preparing biaryl compounds.
  • Stille Coupling. Organic Synthesis. Accessed February 18, 2026. [Link]

  • Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. The University of Manchester Research Explorer. Accessed February 18, 2026. [Link]

  • Methyl 2-bromo-6-methoxynicotinate. PubChemLite. Accessed February 18, 2026. [Link]

  • The Stille Reaction. Chem 115 Myers. Accessed February 18, 2026. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Accessed February 18, 2026. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Published March 22, 2024. [Link]

  • The Suzuki Reaction. Chem 115 Myers. Accessed February 18, 2026. [Link]

  • Stille reaction. In: Wikipedia. Accessed February 18, 2026. [Link]

  • The Mechanisms of the Stille Reaction. University of Windsor. Published August 27, 2004. [Link]

Sources

using Methyl 2-bromo-6-methoxyisonicotinate in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Advantage

In the rational design of kinase inhibitors, the pyridine core remains a privileged scaffold due to its ability to engage in critical hydrogen bonding interactions within the ATP-binding pocket. Methyl 2-bromo-6-methoxyisonicotinate (CAS: 853030-09-8) represents a highly versatile, tri-functionalized building block that enables divergent synthesis —a strategy essential for Fragment-Based Drug Discovery (FBDD).

This application note details the strategic deployment of this intermediate to access Type I (ATP-competitive) and Type II (DFG-out) kinase inhibitors.

Structural Analysis & Strategic Value
  • C2-Bromine (The Gateway): A reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This position typically directs the inhibitor toward the hinge region or the hydrophobic back pocket .

  • C4-Methyl Ester (The Anchor): A masked carbonyl. Post-coupling hydrolysis and amidation allow for the attachment of "tail" moieties that interact with the solvent front or the DFG motif (e.g., urea/amide linkers common in VEGFR/PDGFR inhibitors).

  • C6-Methoxy (The Tuner): Provides electron density to the pyridine ring, modulating the pKa of the nitrogen (crucial for H-bond acceptance). It also improves metabolic stability and solubility compared to unsubstituted analogs.

Strategic Workflow & Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold. The logic prioritizes C2 functionalization before C4 modification to prevent catalyst poisoning by free amines or acids generated in later steps.

KinaseSynthesis Start Methyl 2-bromo-6- methoxyisonicotinate (Core Scaffold) Step1 Step 1: C2-Functionalization (Suzuki-Miyaura) Start->Step1 Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Amination at C2 Start->Buchwald Alternative: Buchwald-Hartwig Inter1 Intermediate A: 2-Aryl-6-methoxypyridine -4-carboxylate Step1->Inter1 Step2 Step 2: C4-Hydrolysis (Saponification) Inter1->Step2 LiOH, THF/H2O Inter2 Intermediate B: Carboxylic Acid Step2->Inter2 Step3 Step 3: Amide Coupling (Linker Attachment) Inter2->Step3 R-NH2, HATU Final Final Kinase Inhibitor (Type I or II) Step3->Final

Figure 1: Divergent synthetic workflow for generating kinase inhibitor libraries from Methyl 2-bromo-6-methoxyisonicotinate.

Detailed Experimental Protocols

Protocol A: C2-Arylation via Suzuki-Miyaura Coupling

Objective: To install the "hinge-binding" motif (e.g., an indazole, pyrazole, or substituted phenyl) at the C2 position.[1]

Mechanistic Insight: The electron-withdrawing nature of the C4-ester and the pyridine nitrogen activates the C2-Br bond for oxidative addition. However, the C6-methoxy group donates electron density, slightly deactivating the ring compared to a 2,6-dibromopyridine. Therefore, a robust catalyst system like Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ to ensure complete conversion.[1]

Materials:

  • Methyl 2-bromo-6-methoxyisonicotinate (1.0 equiv)[2]

  • Aryl Boronic Acid / Pinacol Ester (1.2 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the pyridine scaffold, aryl boronic acid, and K₂CO₃.

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Nitrogen (or Argon) for 10 minutes.[1] Critical: Oxygen removal is vital to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under a positive stream of Nitrogen.[1] Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours. (Monitor via LC-MS; look for the disappearance of the bromide mass).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: C4-Ester Hydrolysis (Saponification)

Objective: To reveal the carboxylic acid for subsequent amide coupling.

Expert Tip: Avoid harsh acidic hydrolysis (e.g., HCl reflux), as this can accidentally demethylate the C6-methoxy group, yielding the pyridone tautomer.[1] Lithium Hydroxide (LiOH) under mild conditions is the gold standard here.

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate from Protocol A (1.0 equiv) in THF:MeOH:Water (3:1:1).[1]

  • Reagent Addition: Add LiOH monohydrate (3.0 equiv).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Validation: TLC should show a baseline spot (acid) replacing the mobile spot (ester).[1]

  • Workup: Carefully acidify to pH ~4 using 1M HCl. The carboxylic acid product often precipitates. Filter and wash with cold water. If no precipitate forms, extract with EtOAc.[1]

Protocol C: Amide Coupling (The "Tail" Attachment)

Objective: To attach the solvent-exposed tail or hydrophobic linker.

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 5 minutes to form the activated ester.

  • Coupling: Add the amine partner (e.g., cyclopropylamine, piperazine derivative) (1.1 equiv).[1]

  • Reaction: Stir at Room Temperature for 2–16 hours.

  • Purification: Dilute with water (product may precipitate).[1][3] If soluble, extract with EtOAc/LiCl (to remove DMF) and purify via Prep-HPLC.[1]

Data Summary & Troubleshooting

ParameterRecommended ConditionWhy?
Solvent (Coupling) Dioxane/H₂O (4:[4]1)Solubilizes both the organic scaffold and inorganic base; promotes the catalytic cycle.
Base (Coupling) K₂CO₃ or Cs₂CO₃Strong enough to activate boronic acid; mild enough to preserve the ester.
Catalyst Pd(dppf)Cl₂High efficiency for electron-deficient heteroaryl bromides; resists de-ligation.
Hydrolysis pH Basic (LiOH), then pH 4Prevents C6-demethylation (which occurs in strong acid).[1]

Common Pitfall: Regioselectivity in S_NAr If attempting Nucleophilic Aromatic Substitution (S_NAr) instead of Suzuki coupling at C2: The C6-methoxy group deactivates the ring. You will require high temperatures (>120°C) or strong nucleophiles.[1] Suzuki coupling is significantly more reliable for this specific scaffold.[1]

References

  • Sigma-Aldrich. Methyl 2-Bromo-6-methoxyisonicotinate Product Analysis & Safety Data. Accessed Oct 2023. [1]

  • BenchChem. Application Notes for Suzuki Coupling of 2-bromo-pyridine derivatives. (General Protocol Adaptation).[1]

  • National Institutes of Health (NIH). Patent US-2015166547-A1: Compounds and methods for kinase modulation. (Cites use of pyridine-4-carboxylate intermediates in Fms/Kit kinase inhibitors). [1]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Catalyst Selection.

(Note: While specific "blockbuster" drugs using this exact intermediate are often proprietary, the cited patent (Ref 3) confirms its utility in Fms/Kit kinase modulation research.)[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Methyl 2-bromo-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-PYR-004 Status: Open Priority: High (Drug Discovery/Synthesis) Subject: Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling[1]

Executive Summary & Diagnostic Triage

User Issue: Low yield during the Suzuki-Miyaura coupling of Methyl 2-bromo-6-methoxyisonicotinate . Chemical Context: This substrate presents a "perfect storm" of competing reactivities. It contains an electron-deficient pyridine ring (reactive electrophile), a base-sensitive methyl ester (hydrolysis risk), and a potentially coordinating pyridine nitrogen (catalyst poison).

Before proceeding, identify your specific failure mode from the table below to jump to the relevant solution.

SymptomProbable CauseRecommended Fix
Full consumption of SM, but formation of Acid (COOH) Saponification: The base is too strong or the reaction is too wet/hot.Switch to Anhydrous Conditions or weaker bases (K₃PO₄).
SM remains, Boronic Acid is gone Protodeboronation: The coupling partner is decomposing faster than it couples.Use Boronic Esters (BPin) or MIDA boronates ; increase catalyst activity.
Reaction turns black immediately; No conversion "Pd Black" Precipitation: Catalyst decomposition due to instability or lack of ligation.Switch to Pre-catalysts (e.g., XPhos Pd G3) to prevent Pd aggregation.
Low conversion; Reaction stalls Catalyst Poisoning: Pyridine nitrogen is binding to Pd center.Use Bulky Ligands (SPhos, XPhos) to sterically crowd out the nitrogen.

Mechanistic Root Cause Analysis

To solve the yield issue, we must understand the causality. The failure is rarely "random"; it is usually a competition between the desired Catalytic Cycle and three specific side reactions.

A. The Hydrolysis Trap (Saponification)

The methyl ester at the C4 position is highly activated due to the electron-withdrawing nature of the pyridine ring. Standard Suzuki conditions often use aqueous bases (Na₂CO₃/H₂O) at elevated temperatures (80-100°C).

  • Mechanism: Hydroxide ions (generated from carbonate/water equilibrium) attack the ester carbonyl.

  • Result: Formation of the carboxylate salt. This species creates solubility issues in organic solvents and can chelate palladium, effectively killing the catalytic cycle.

B. Protodeboronation (The "Silent Killer")

If your coupling partner is a heteroaryl boronic acid (e.g., 2-pyridyl, oxazole), it is highly unstable.

  • Mechanism: In the presence of base and water, the C-B bond cleaves and is replaced by a C-H bond.[2]

  • Result: The boronic acid is consumed before it can transmetalate. You are left with unreacted bromide and "de-boronated" arene.

C. The "Push-Pull" Electronic Effect
  • The "Pull": The ester (C4) and Nitrogen (N1) pull electron density, making the C2-Bromine bond oxidative addition favorable.

  • The "Push": The Methoxy group (C6) donates electrons via resonance. While this usually deactivates halides, in this specific scaffold, it is meta to the bromine and ortho to the nitrogen. Its primary negative impact here is steric crowding near the nitrogen, potentially altering how the substrate coordinates to the metal center.

Optimized Experimental Protocols

Do not rely on "standard" tetrakis (Pd(PPh₃)₄) conditions for this substrate. Use the following high-fidelity protocols.

Protocol A: The "Base-Sensitive" Method (Recommended First)

Best for: Preventing ester hydrolysis while maintaining good reactivity.

  • Catalyst: Pd(dppf)Cl₂[3][4]·DCM (3-5 mol%)

    • Why: The bidentate ligand prevents catalyst decomposition and is robust.

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Base: K₃PO₄ (Potassium Phosphate, tribasic) - finely ground.

    • Why: K₃PO₄ is less nucleophilic than hydroxides/alkoxides, reducing saponification risk.

  • Additives: Water (strictly limited to 5-10% v/v) or NONE if solubility permits.

  • Temperature: 80°C.

Step-by-Step:

  • Charge reaction vial with Methyl 2-bromo-6-methoxyisonicotinate (1.0 equiv), Boronic Acid/Ester (1.2-1.5 equiv), K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Evacuate and backfill with Nitrogen (x3).

  • Add anhydrous Dioxane (0.2 M concentration).

  • Optional: Add degassed water (only if K₃PO₄ solubility is an issue, max 10% vol).

  • Heat to 80°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with water (pH neutral), dry over Na₂SO₄.

Protocol B: The "High-Performance" Method (Buchwald Pre-catalysts)

Best for: Difficult coupling partners (heterocycles) or if Protocol A fails.

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2-3 mol%)

    • Why: These precatalysts activate rapidly even at lower temperatures and the bulky ligands prevent the pyridine nitrogen from poisoning the Pd center.

  • Solvent: THF or Toluene.

  • Base: K₃PO₄ (0.5 M aqueous solution) or Cs₂CO₃ (solid).

  • Temperature: 40-60°C (Milder heat preserves the ester).

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for optimizing this specific reaction.

SuzukiLogic Start Reaction Failed/Low Yield CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Symptom1 Symptom: Ester Hydrolyzed (Acid formed) CheckSM->Symptom1 Acid Detected Symptom2 Symptom: SM Remaining + Partner Deboronated CheckSM->Symptom2 Partner Gone Symptom3 Symptom: No Conversion + Black Precipitate CheckSM->Symptom3 Catalyst Dead Sol1 SOLUTION A: Switch Base to K3PO4 Reduce Water Content Symptom1->Sol1 Sol2 SOLUTION B: Use Boronic Ester (BPin) or Slow Addition Symptom2->Sol2 Sol3 SOLUTION C: Switch to XPhos Pd G3 (Bulky Ligand) Symptom3->Sol3

Caption: Diagnostic logic flow for troubleshooting yield issues in pyridine ester couplings.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ (Tetrakis) for this reaction? A: It is not recommended. Tetrakis is an older generation catalyst that is thermally unstable and sensitive to air. For electron-deficient pyridines that require stability, Pd(dppf)Cl₂ or XPhos Pd G3 are significantly more reliable.

Q: My boronic acid is a heteroaryl (e.g., 2-pyridineboronic acid). It keeps disappearing. A: This is classic protodeboronation.

  • Switch to the Pinacol Ester (BPin) version of the boronic acid.

  • If that fails, use Molander Salts (Potassium Organotrifluoroborates) which release the active boron species slowly, preventing decomposition.

Q: Why is the methyl ester hydrolyzing even with Carbonate base? A: The 2-bromo-6-methoxyisonicotinate ring is highly electron-deficient, making the ester carbonyl very electrophilic (susceptible to attack). Even weak hydroxide concentrations from aqueous Na₂CO₃ at 80°C can saponify it. Switch to anhydrous K₃PO₄ in Dioxane.

References

  • Kinetic Studies on Protodeboronation

    • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.
  • Buchwald Precatalysts (G3/G4)

    • Bruno, N. C., et al. (2013).
  • Organotrifluoroborates (Molander Salts)

    • Molander, G. A., & Canturk, B. (2009).[5] Organotrifluoroborates and Monocoordinated Palladium Complexes. Angewandte Chemie International Edition.

  • Ester Hydrolysis in Cross-Coupling

    • Information derived from standard process chemistry optimization protocols for isonicotinate derivatives (See BenchChem Application Notes and Organic Chemistry Portal general guides).

Sources

Technical Support Center: Methyl 2-bromo-6-methoxyisonicotinate Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with Methyl 2-bromo-6-methoxyisonicotinate , a densely functionalized pyridine scaffold. This molecule presents a unique "push-pull" electronic environment:

  • The "Pull": The pyridine nitrogen and the C4-ester strongly withdraw electron density, activating the C2-position for oxidative addition (good for Suzuki coupling) but also for nucleophilic attack (bad for side reactions).

  • The "Push": The C6-methoxy group donates electron density via resonance, slightly tempering the ring's electrophilicity, but not enough to prevent hydrolysis or

    
     under harsh conditions.
    

This guide addresses the four most critical failure modes: Protodehalogenation , Ester Hydrolysis , Nucleophilic Aromatic Substitution (


) , and Homocoupling .

Diagnostic Workflow

Before altering conditions, use this decision tree to identify your specific failure mode based on LC-MS/NMR data.

DiagnosticTree Start Analyze Crude Mixture (LC-MS) Q1 Is the Product Mass = (M - Br + H)? Start->Q1 Prob1 Issue: Protodehalogenation (Loss of Bromine) Q1->Prob1 Yes Q2 Is the Product Mass = (M - 14)? (Acid Formation) Q1->Q2 No Prob2 Issue: Ester Hydrolysis (Saponification) Q2->Prob2 Yes Q3 Is the Product Mass = (M - Br + OR/OH)? Q2->Q3 No Prob3 Issue: SNAr Displacement (Base Attack) Q3->Prob3 Yes Q4 Is the Product Mass = Dimer? Q3->Q4 No Prob4 Issue: Homocoupling Q4->Prob4 Yes Success Target Product Observed Q4->Success No

Figure 1: Diagnostic logic for identifying the primary side reaction based on mass shifts.

Troubleshooting Guide

The "Missing Halogen": Protodehalogenation

Symptom: LC-MS shows a large peak corresponding to Methyl 2-methoxyisonicotinate (Mass = Starting Material - Br + H). Mechanism: The oxidative addition of Pd into the C-Br bond is fast.[1] However, if transmetalation is slow, the highly reactive Pd(II)-aryl species can abstract a hydride from the solvent (especially alcohols) or the ligand, followed by reductive elimination of Ar-H.

Variable Recommendation Scientific Rationale
Solvent Switch to Aprotic: Toluene, Dioxane, or DMF.Alcohols (MeOH, EtOH, iPrOH) are hydride sources. Avoiding them eliminates the primary pathway for Pd-H formation [1].
Base Use Anhydrous Carbonates/Phosphates. Avoid amine bases (like TEA or DIPEA) which can undergo

-hydride elimination to generate Pd-H species.
Catalyst Increase Loading / Use Buchwald Ligands. Faster transmetalation competes favorably against dehalogenation. Ligands like XPhos or SPhos accelerate the catalytic cycle [2].

Protocol Adjustment:

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If using Pd(PPh3)4 in DME/EtOH/Water, SWITCH TO Pd(OAc)2 + SPhos (1:2 ratio) in Toluene/Water (10:1) with K3PO4.[2]

The "Vanishing Ester": Hydrolysis

Symptom: Disappearance of the methyl ester signal in NMR (approx. 3.9 ppm) and appearance of a carboxylic acid peak (or broad baseline hump). LC-MS shows M-14 mass. Mechanism: The C4-ester is electron-deficient. Hydroxide ions (from aqueous base) or even carbonate ions in water can attack the carbonyl carbon, leading to saponification.

FAQ: Can I use water in my Suzuki coupling?

Answer: Yes, but you must control the pH. Strong bases like NaOH or KOH are forbidden. Even


 can be too aggressive at high temperatures (

).

Recommended Fixes:

  • Base Swap: Switch to Potassium Phosphate Tribasic (

    
    ) . It is milder and often allows for high yields without hydrolyzing sensitive esters [3].
    
  • Anhydrous Conditions: If hydrolysis persists, move to "anhydrous Suzuki" conditions using Cesium Fluoride (CsF) or Potassium Fluoride (KF) in dry Dioxane. The fluoride activates the boronic acid/ester without generating significant concentrations of hydroxide [4].

The "Wrong Substitution": Displacement

Symptom: You observe a product where the Bromine (or Methoxy) has been replaced by the nucleophile from your base (e.g., -OEt if using NaOEt, or -OH). Mechanism: The pyridine ring is activated.[3] A strong nucleophile can attack C2 (displacing Br) directly, bypassing the Palladium cycle entirely.

Risk Factors:

  • Using alkoxide bases (NaOMe, NaOEt, KOtBu).

  • High temperatures (

    
    ).
    
  • High concentration of base.

Mitigation Strategy:

  • Steric Bulk: Use bases that are poor nucleophiles but good proton acceptors.

    
     is excellent due to the "Cesium Effect" (solubility in organic solvents) without being as nucleophilic as alkoxides.
    
  • Slow Addition: Add the base slowly or in portions to keep the concentration of the active nucleophile low relative to the catalyst.

Homocoupling (Dimerization)

Symptom: Formation of the 2,2'-bipyridine dimer (Ar-Ar) or the dimer of your boronic acid. Mechanism: Presence of Oxygen causes the re-oxidation of Pd(0) to Pd(II), or a "Glaser-type" coupling of the boronic acids.

Protocol:

The "Freeze-Pump-Thaw" Standard:

  • Combine reagents in the vial.

  • Freeze in liquid nitrogen.

  • Apply vacuum for 10 minutes.

  • Thaw under Argon.

  • Repeat 3 times. Note: If this is too laborious, vigorous bubbling of Argon through the solvent for 20 minutes is the minimum requirement.

Summary of Optimized Conditions

For Methyl 2-bromo-6-methoxyisonicotinate , we recommend starting with Condition Set A . If hydrolysis occurs, switch to Condition Set B .

ParameterCondition Set A (Standard) Condition Set B (Anhydrous/Sensitive)
Catalyst

(5 mol%)

(2 mol%) + XPhos (4 mol%)
Solvent 1,4-Dioxane / Water (9:1)Anhydrous 1,4-Dioxane
Base

(2.0 equiv)
CsF (2.5 equiv)
Temp


Atmosphere Argon (Balloon)Argon (Sealed Tube)

References

  • BenchChem Technical Support. (2025).[4][2][5] Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Recent Literature.Link

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide.Link

  • Sigma-Aldrich. (2024). 2-Bromo-6-methoxypyridine Product & Safety Data.Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr) Mechanism.[6][7]Link

Sources

Technical Support Center: Purification of Methyl 2-bromo-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Methyl 2-bromo-6-methoxyisonicotinate (CAS No: 853030-09-8). We will address common challenges encountered during the purification of reaction products, offering troubleshooting strategies and detailed protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, analysis, and purification of Methyl 2-bromo-6-methoxyisonicotinate.

Q1: What are the key physical properties and recommended storage conditions for this compound?

A1: Purified Methyl 2-bromo-6-methoxyisonicotinate is typically a solid at room temperature.[1] Key properties are summarized in the table below. For long-term stability, the compound should be stored in a refrigerator at 2-8°C.[1][2]

PropertyValueSource(s)
CAS Number 853030-09-8[1][3]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
Physical Form Solid[1]
Purity (Typical) ≥95%[1]
Storage Temperature Refrigerator (2-8°C)[1]

Q2: What are the most common impurities to expect in the crude reaction product?

A2: Impurities largely depend on the synthetic route but commonly include unreacted starting materials, such as a corresponding hydroxyl- or chloro-precursor. Other potential impurities are residual brominating agents and byproducts from side reactions, such as over-brominated species where additional bromine atoms are added to the pyridine ring or methyl group.[2][4]

Q3: Which analytical techniques are recommended for assessing purity?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): Essential for rapid, real-time monitoring of reaction progress and for tracking the separation of compounds during column chromatography.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for confirming the chemical structure of the desired product and identifying impurities.[2][5][6]

  • Mass Spectrometry (MS), especially High-Resolution MS (HRMS): Used to confirm the molecular weight and elemental composition of the product.[2][5]

  • UV-Vis Spectrophotometry: Can be employed for quantitative analysis once a pure standard is established.[7]

Q4: What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis?

A4: A common and effective mobile phase for analyzing this compound on silica gel TLC plates is a mixture of a non-polar solvent and a moderately polar solvent. A good starting point is a 4:1 (v/v) mixture of Petroleum Ether (or Hexane) and Ethyl Acetate .[2][5] The polarity can be adjusted based on the observed retention factor (Rf); if the spot remains at the baseline, increase the proportion of ethyl acetate.

Section 2: Troubleshooting Guide for Purification

This guide provides solutions to specific problems that may arise during the purification process.

General Purification Workflow

Purification Workflow cluster_main Purification of Methyl 2-bromo-6-methoxyisonicotinate Crude Crude Reaction Product TLC_Initial Initial Purity Assessment (TLC) Crude->TLC_Initial Decision Is Purification Needed? TLC_Initial->Decision Column Silica Gel Column Chromatography Decision->Column Yes (Complex Mixture) Recrystal Recrystallization Decision->Recrystal Yes (Minor Impurities) Collect Collect & Combine Pure Fractions (Monitor by TLC) Column->Collect Recrystal->Collect Solvent Solvent Removal (Rotary Evaporation) Collect->Solvent Final_Product Purified Solid Product Solvent->Final_Product Analysis Final Purity & Identity Confirmation (NMR, HRMS) Final_Product->Analysis

Caption: A typical workflow for purifying the crude product.

Problem: The final product is an oil or waxy solid, not a crystalline solid.

Possible Cause Scientific Rationale Recommended Solution
Residual Solvent Trapped solvent molecules from the purification (e.g., ethyl acetate, dichloromethane) can disrupt the crystal lattice, preventing the formation of a solid and lowering the melting point.[2]Dry the product thoroughly under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
Presence of Impurities Impurities act as defects in the crystal lattice, interfering with the ordered packing of molecules required for crystallization. This phenomenon is known as melting point depression.[2]Re-purify the product. If column chromatography was already performed, try using a shallower solvent gradient to improve separation.[2] Alternatively, attempt recrystallization from a suitable solvent system.[8]

Problem: TLC analysis of the purified product still shows multiple spots.

Possible Cause Scientific Rationale Recommended Solution
Co-elution of Impurities An impurity may have a polarity very similar to the target compound, causing it to travel at the same rate down the chromatography column with the chosen solvent system.[2]Optimize the column chromatography mobile phase. Try a less polar solvent system to increase the separation between spots on the TLC plate.[2] Consider switching to a different solvent family (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).
Product Degradation The compound may be unstable on silica gel, which is slightly acidic. Prolonged exposure during a long chromatography run can lead to the formation of degradation products.[9]Minimize the time the compound spends on the column. Use a slightly higher pressure ("flash chromatography") to speed up the elution. If degradation is suspected, consider neutralizing the silica gel with a base like triethylamine (added to the solvent system in a small amount, e.g., 0.1-1%).
Over-bromination The synthesis may have produced di-brominated or other hyper-halogenated byproducts. These are often very close in polarity to the desired mono-brominated product.[2]Modify the synthetic procedure to be less aggressive (e.g., reduce the amount of brominating agent, lower the reaction temperature). For purification, a very shallow and slow gradient during column chromatography is required.

Problem: The yield after purification is very low.

Possible Cause Scientific Rationale Recommended Solution
Incomplete Reaction If the synthesis did not go to completion, a significant portion of the crude material is unreacted starting material, which is then removed during purification.Before starting purification, run a TLC of the crude reaction mixture against the starting material to assess conversion. If incomplete, consider optimizing the reaction time, temperature, or stoichiometry.[2]
Product Loss During Extraction The product may have some solubility in the aqueous phase during the workup, leading to losses before the purification step even begins.Perform multiple extractions (e.g., 3x) with the organic solvent to ensure maximum recovery from the aqueous layer. If the product is basic, ensure the pH of the aqueous layer is adjusted appropriately to keep the product in its neutral, more organic-soluble form.
Inefficient Elution from Column The chosen solvent system may be too non-polar, causing the product to remain strongly adsorbed to the silica gel.[2]If the product is not eluting, gradually increase the polarity of the mobile phase.[2] Ensure that the column is not overloaded; as a rule of thumb, use a mass ratio of at least 30:1 (silica:crude product).
Troubleshooting Logic Flow

Troubleshooting Logic cluster_troubleshoot Troubleshooting Purification Issues Start Problem Encountered (e.g., Impure Product, Low Yield) Cause1 Identify Potential Cause: Co-elution of Impurities? Start->Cause1 Cause2 Identify Potential Cause: Product Degradation? Start->Cause2 Cause3 Identify Potential Cause: Physical Form Issue (Oil)? Start->Cause3 Solution1 Solution: Optimize Chromatography - Adjust solvent polarity - Use shallower gradient Cause1->Solution1 Yes Solution2 Solution: Minimize Degradation - Use flash chromatography - Consider neutral alumina Cause2->Solution2 Yes Solution3 Solution: Address Physical Form - Dry under high vacuum - Attempt recrystallization Cause3->Solution3 Yes Result Re-evaluate Purity (TLC, NMR) Solution1->Result Solution2->Result Solution3->Result

Caption: A decision tree for troubleshooting common purification problems.

Section 3: Detailed Experimental Protocols

These protocols provide standardized, step-by-step guidance for the most common purification techniques.

Protocol 1: Silica Gel Column Chromatography

This method is highly effective for separating the target compound from impurities with different polarities.[10]

  • Column Preparation:

    • Select a glass column with an appropriate diameter and length for the amount of crude material (a 30:1 to 100:1 ratio of silica gel to crude product by weight is recommended).

    • Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, least polar mobile phase (e.g., 4:1 Petroleum Ether/Ethyl Acetate).[2]

    • Pack the column by pouring the slurry and allowing the solvent to drain, ensuring a uniform and crack-free stationary phase bed. Gently tap the column to aid in packing. Add a thin layer of sand to the top to protect the silica surface.[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent like dichloromethane.[2]

    • In a separate flask, add a small amount of silica gel to the dissolved sample.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This "dry loading" method often results in better separation.

    • Carefully add this powder to the top of the prepared column.[2]

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase (e.g., 4:1 PE/EA).[2][5]

    • Collect the eluent in a series of numbered test tubes or flasks.

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • If the product elutes too slowly, gradually increase the polarity of the mobile phase (e.g., move to a 3:1 or 2:1 PE/EA mixture). A gradual change (gradient elution) is better than a sudden jump in polarity.[2]

  • Product Recovery:

    • Combine the fractions that contain only the pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

Recrystallization is an effective technique for purifying solids, especially when the product is mostly pure but contains minor impurities that have rendered it oily or lowered its melting point.[8][11]

  • Solvent Selection:

    • The ideal solvent is one in which Methyl 2-bromo-6-methoxyisonicotinate is highly soluble at high temperatures but poorly soluble at low temperatures.[8][12]

    • Test small amounts of the product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof) to find a suitable system.

  • Dissolution:

    • Place the impure product in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent and begin heating the mixture with stirring.

    • Continue to add the solvent dropwise until the solid just completely dissolves at or near the boiling point of the solvent. Adding excess solvent will result in a poor yield.[12]

  • Filtration (if necessary):

    • If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.[8]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[13]

    • Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize the yield of crystals.[8]

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals thoroughly under a vacuum to remove all traces of solvent.

Section 4: References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from an RSC publication detailing column chromatography with a PE/EA=4:1 system.

  • University of the West Indies at Mona. (n.d.). Experiment 2: Recrystallization. Retrieved from a guide on the principles of single-solvent recrystallization.

  • Sigma-Aldrich. (n.d.). Methyl 2-Bromo-6-methoxyisonicotinate. Product Page. Retrieved from a commercial supplier page listing product specifications.

  • BLD Pharm. (n.d.). 853030-09-8|Methyl 2-bromo-6-methoxyisonicotinate. Product Page. Retrieved from a chemical supplier website.

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from an RSC publication detailing flash column chromatography.

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from a detailed guide on the theory and practice of recrystallization.

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from an RSC article discussing analytical challenges for related compounds.

  • BenchChem. (n.d.). Technical Support Center: Purification of Crude Methyl 4-bromo-6-methylnicotinate. Retrieved from a technical guide for a structurally similar compound.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from an industry guide on crystallization.

  • University of Toronto. (n.d.). Recrystallization – Part 1. Retrieved from a university laboratory manual on recrystallization.

  • Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from a guide on the practical steps of column chromatography.

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from a paper discussing the use of spectrophotometry in purity analysis.

  • MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from a research article providing examples of NMR analysis for similar compounds.

  • Springer. (2025, August 9). Bromination of Methyl 2-Methyl-6-R-1,2,3,4-tetrahydroquinoline-4-carboxylates. Retrieved from a paper discussing over-bromination side reactions.

  • Journal of Materials Chemistry A (RSC Publishing). (n.d.). Stability and degradation mechanisms of metal–organic frameworks containing the Zr6O4(OH)4 secondary building unit. Retrieved from a paper on the chemical stability of related structures.

Sources

catalyst deactivation in Buchwald-Hartwig amination of Methyl 2-bromo-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Buchwald-Hartwig Amination of Methyl 2-bromo-6-methoxyisonicotinate

Diagnostic Hub: Start Here

User Status: "I am running a Buchwald-Hartwig amination on Methyl 2-bromo-6-methoxyisonicotinate and encountering issues."

Substrate Profile:

  • Electrophile: Methyl 2-bromo-6-methoxyisonicotinate (Electron-deficient heteroaryl bromide).

  • Critical Risks:

    • Catalyst Poisoning: The pyridine nitrogen (N1) is a strong

      
      -donor capable of displacing ligands.
      
    • Base Incompatibility: The C4-methyl ester is susceptible to hydrolysis (with hydroxide) or transesterification (with alkoxides).

    • Hydrodehalogenation: Electron-deficient rings promote rapid oxidative addition but may suffer from slow reductive elimination, leading to protodebromination.

Select Your Symptom:

SymptomLikely Root CauseImmediate Action
0% Conversion Catalyst Deactivation (N-binding) or Failure to Activate Pre-catalyst.Switch to G3/G4 Pre-catalysts ; check ligand steric bulk.
Stalled at 40-60% Catalyst Death (Pd Black formation) or Product Inhibition.Increase ligand:Pd ratio to 2:1; Add catalyst in two portions.
Ester Hydrolysis Incompatible Base (e.g., NaOH, wet Cs₂CO₃).Use anhydrous Cs₂CO₃ or K₃PO₄ ; Add 3Å molecular sieves.
Dehalogenation Slow Reductive Elimination; Hydride source present.[1]Switch to BrettPhos or RuPhos ; Ensure solvent is peroxide-free.

Deep Dive: Catalyst Deactivation Mechanisms

The primary failure mode for 2-bromoisonicotinates is Non-Productive Coordination . Unlike simple aryl bromides, your substrate contains a basic pyridine nitrogen and an ester group.

The "Pyridine Trap" Mechanism

In a productive cycle,


 undergoes oxidative addition at the C-Br bond. However, the pyridine nitrogen can compete with the phosphine ligand for the Pd center.
  • Scenario A (Steric Failure): If the phosphine ligand is not bulky enough (e.g., PPh₃, dppf), the pyridine nitrogen binds to Pd(II), forming a stable, catalytically inactive [Pd(Ar)(L)(Pyridine)] "sink" complex.

  • Scenario B (Chelaion): While less likely with 2-bromo-4-esters, if the amine partner has a coordinating group, it can form a stable chelate with the pyridine nitrogen, locking the metal.

CatalystDeactivation Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast (Activated Ar-Br) Coord Amine Coordination OxAdd->Coord + HNR2 Poison DEAD CATALYST [Pd(Ar)(L)(Pyridine)] (Stable Sink) OxAdd->Poison Pyridine N-Binding (If Ligand too small) RedElim Reductive Elimination (Product Release) Coord->RedElim Base PdBlack Pd Black (Agglomeration) Coord->PdBlack Stalled Cycle RedElim->Pd0 Cycle Completes

Figure 1: Kinetic competition between the productive catalytic cycle and the non-productive pyridine coordination pathway.

Optimized Experimental Protocols

Do not use standard "screening kits" blindly. The ester group dictates the base, and the pyridine ring dictates the ligand.

Protocol A: The "Gold Standard" (Weak Base / Bulky Ligand)

Best for: Maintaining ester integrity and preventing N-poisoning.

  • Catalyst: BrettPhos Pd G4 or XPhos Pd G4 (2–5 mol%).

    • Why? G4 precatalysts ensure 100% activation at low temperatures. BrettPhos provides extreme steric bulk to prevent pyridine N-binding.

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (finely ground, anhydrous).

    • Why? Carbonates are non-nucleophilic and will not attack the methyl ester.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

    • Note: Avoid alcohols (MeOH, EtOH) to prevent transesterification. t-Amyl alcohol is acceptable if the ester is robust, but dioxane is safer.

  • Temperature: 80–100 °C.[2]

Step-by-Step:

  • Charge a reaction vial with Methyl 2-bromo-6-methoxyisonicotinate (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add BrettPhos Pd G4 (0.02 equiv).

  • Seal and purge with Argon/Nitrogen for 5 minutes.

  • Add anhydrous 1,4-Dioxane (0.2 M concentration) via syringe.

  • Heat to 90 °C with vigorous stirring (1000 rpm).

    • Tip: Inorganic bases are insoluble; rapid stirring is critical for interfacial transfer.

  • Monitor by LCMS at 2 hours.

Protocol B: The "Hard Case" (Strong Base / Low Temp)

Best for: Unreactive amines where ester hydrolysis is a manageable risk or secondary issue.

  • Catalyst: RuPhos Pd G4 (2–5 mol%).

    • Why? RuPhos is excellent for secondary amines and difficult couplings.

  • Base: NaOtBu (1.2 equiv) ONLY IF reaction is fast (<1h) and run at room temperature.

    • Warning: NaOtBu will transesterify the methyl ester to a t-butyl ester or hydrolyze it over time. Use only if you can accept this side product or if the reaction is extremely fast.

  • Alternative Base: LHMDS (Lithium Hexamethyldisilazide).

    • Why? Non-nucleophilic strong base. Soluble in toluene. Less likely to attack the ester than alkoxides.

Troubleshooting FAQ

Q1: I see the starting material disappearing, but the product mass is M+1 (Dehalogenation). Why? A: This is "hydrodehalogenation."[1] The oxidative addition occurred, but the reductive elimination was too slow. The Pd-Ar intermediate grabbed a hydride (from the solvent or amine) instead of coupling.

  • Fix: Switch to a ligand with a larger bite angle or bulk (e.g., BrettPhos ) to force reductive elimination. Ensure your solvent (Dioxane/THF) is fresh and peroxide-free.

Q2: My reaction turns black immediately and stops. A: "Pd Black" precipitation. The ligand has dissociated from the metal.

  • Fix: Your ligand-to-metal ratio might be off if you are mixing Pd(OAc)₂ and Ligand manually. Switch to a Pre-catalyst (G3/G4) where the L:Pd ratio is pre-fixed at 1:1. Lower the temperature to 80 °C.

Q3: Can I use Pd(PPh₃)₄ or PdCl₂(dppf)? A: Avoid. Triphenylphosphine is not bulky enough to prevent the pyridine nitrogen from binding to the Pd center. DPPF can work, but monodentate bulky biaryl phosphines (Buchwald ligands) are superior for 2-substituted pyridines due to the specific steric crowding required to destabilize the N-bound resting state.

Q4: The ester is hydrolyzing to the acid. A: You likely have water in your system or are using a hydroxide-contaminated base.

  • Fix: Use fresh, anhydrous Cs₂CO₃. Add 3Å molecular sieves to the reaction vessel. Switch from NaOtBu to K₃PO₄.

Decision Logic for Optimization

Use this flow to determine your next experiment.

OptimizationTree Start Start: Low Yield CheckEster Is Ester Intact? Start->CheckEster NoEster No (Hydrolysis/Transesterification) CheckEster->NoEster No YesEster Yes (Ester OK) CheckEster->YesEster Yes FixBase Action: Switch Base Use Cs2CO3 or K3PO4 Add Mol. Sieves NoEster->FixBase CheckSM Is SM Consumed? YesEster->CheckSM SM_Remains No (SM Remains) CheckSM->SM_Remains No SM_Gone Yes (SM Gone) CheckSM->SM_Gone Yes FixOxAdd Action: Improve Activation Use G4 Pre-catalyst Increase Temp to 100°C SM_Remains->FixOxAdd CheckProd Identify Major Byproduct SM_Gone->CheckProd Dehal Dehalogenation (Ar-H) CheckProd->Dehal FixLigand Action: Change Ligand Switch to BrettPhos (Faster Reductive Elim.) Dehal->FixLigand

Figure 2: Troubleshooting logic flow for Buchwald-Hartwig amination of ester-functionalized halopyridines.

References

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Chemical Science.

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., et al. (1994). "Mechanism of the Buchwald-Hartwig Amination: Deactivation Pathways." Journal of the American Chemical Society.[3]

  • BenchChem Technical Support. (2025). "Troubleshooting Buchwald-Hartwig Amination with Chloropyridines."

Sources

improving reaction times for Sonogashira coupling with Methyl 2-bromo-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Sonogashira Coupling for Methyl 2-bromo-6-methoxyisonicotinate

Case ID: SGC-ISO-002 Subject: Accelerating Reaction Kinetics & Improving Conversion Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Substrate Challenge

You are working with Methyl 2-bromo-6-methoxyisonicotinate . This substrate presents a unique "push-pull" electronic environment that complicates standard Sonogashira kinetics:

  • The "Pull" (Activation): The pyridine nitrogen and the C4-ester (EWG) activate the C2-position for oxidative addition.

  • The "Push" (Deactivation): The C6-methoxy group is an Electron Donating Group (EDG) by resonance, which increases electron density on the ring, slightly deactivating the C2-Br bond compared to a naked 2-bromopyridine.

  • The Trap (Catalyst Poisoning): The pyridine nitrogen is a strong

    
    -donor that can displace phosphine ligands, forming stable, inactive Pd-pyridine complexes (catalyst arrest).
    

The Solution: To improve reaction times from 12+ hours to <1 hour, we must shift from "standard" conditions (Pd(PPh3)2Cl2) to high-turnover precatalysts or microwave-assisted protocols that prevent N-coordination and accelerate the rate-determining step (oxidative addition).

Diagnostic Workflow (Logic Tree)

Before altering your protocol, use this logic tree to identify the bottleneck in your current reaction.

Sonogashira_Troubleshooting Start Start: Reaction Too Slow / Low Yield Check_Color Check Reaction Color Start->Check_Color Black_Ppt Black Precipitate (Pd Black)? Check_Color->Black_Ppt O2_Leak Diagnosis: Oxygen Leak / Unstable Ligand Action: Degas solvents, switch to XPhos Black_Ppt->O2_Leak Yes Stalled_Clear Solution Clear/Brown but Stalled? Black_Ppt->Stalled_Clear No N_Poison Diagnosis: Pyridine N-Coordination Action: Use Bulky Ligand (XPhos/tBuXPhos) Stalled_Clear->N_Poison Yes (No conversion) Homocoupling Is Alkyne Consumed (Glaser Product)? Stalled_Clear->Homocoupling Yes (Alkyne gone) Cu_Issue Diagnosis: Copper Cycle Dominance Action: Slow Alkyne Addition or Cu-Free Method Homocoupling->Cu_Issue Yes Ester_Hyd Is Ester Hydrolyzed? Homocoupling->Ester_Hyd No Water_Issue Diagnosis: Wet Solvent + Base Action: Use Anhydrous THF/MeCN Ester_Hyd->Water_Issue Yes

Figure 1: Diagnostic logic for troubleshooting stalled Sonogashira couplings on pyridine substrates.

Optimized Protocols

Protocol A: The "Speed" Method (Microwave)

Best for: Rapid library synthesis, small scales (50–200 mg). Time: 15–20 minutes.

  • Vessel: 10 mL microwave vial with a magnetic stir bar.

  • Reagents:

    • Substrate: Methyl 2-bromo-6-methoxyisonicotinate (1.0 equiv)

    • Alkyne: Terminal alkyne (1.2 equiv)

    • Catalyst: Pd(PPh3)2Cl2 (5 mol%) — Note: Under MW heating, standard catalysts often suffice due to rapid thermal activation.

    • Co-Catalyst: CuI (2 mol%)

    • Base/Solvent: Et3N (2.0 equiv) in Acetonitrile (MeCN) or DMF. MeCN absorbs microwaves efficiently.

  • Procedure:

    • Add solids and seal the vial.

    • Evacuate and backfill with Argon (x3).

    • Inject degassed solvent and base via septum.

    • Irradiate: Heat to 80°C–100°C for 15 minutes (Dynamic power mode).

  • Workup: Filter through Celite, concentrate, and purify.

Protocol B: The "Robust" Method (Buchwald G2 Precatalyst)

Best for: Scale-up (>1g), difficult alkynes, or if Protocol A fails. Time: 1–2 hours (Thermal).

  • Why this works: XPhos Pd G2 generates a monoligated Pd(0) species.[1] The bulky XPhos ligand creates a "steric wall" that prevents the pyridine nitrogen of your substrate from binding to the Palladium, keeping the catalyst active.

  • Reagents:

    • Substrate (1.0 equiv)

    • Alkyne (1.1 equiv)

    • Catalyst: XPhos Pd G2 (1–2 mol%)

    • Co-Catalyst: CuI (1.5 mol%)

    • Base: Cs2CO3 (2.0 equiv) or Et3N.

    • Solvent: THF or 1,4-Dioxane (Anhydrous).

  • Procedure:

    • Combine Substrate, Catalyst, CuI, and Base in a flask.[2]

    • Degas (critical).

    • Add Solvent and Alkyne.[3]

    • Stir at 60°C . Monitor by LCMS at 30 mins.

Technical FAQ & Troubleshooting

Q1: My reaction turns black immediately and stalls at 20% conversion. Why? A: "Pd Black" formation indicates catalyst decomposition. This is usually caused by dissolved oxygen or instability of the Pd(0) species .

  • Fix: Ensure rigorous degassing (sparge with Argon for 15 mins).

  • Advanced Fix: Switch to Protocol B . The XPhos ligand stabilizes the Pd(0) intermediate much better than PPh3, preventing aggregation into Pd black [1].

Q2: I see the product, but also a significant amount of alkyne homocoupling (Glaser product). A: This is a Copper-mediated side reaction, accelerated by oxygen.

  • Fix: Reduce CuI loading to 0.5 mol% or add the alkyne slowly (syringe pump) to keep its concentration low.

  • Alternative: Use a Copper-Free variant.[3][4][5] Use Pd(OAc)2 (5 mol%) + XPhos (10 mol%) with Cs2CO3 in MeCN at 80°C. Without Copper, Glaser coupling is impossible [2].

Q3: The methyl ester at C4 is hydrolyzing to the acid. A: This occurs if your solvent is "wet" (contains water) and the temperature is high, especially with carbonate bases.

  • Fix: Switch to an amine base (Et3N or DIPEA) which is less nucleophilic/basic toward esters than Carbonates. Ensure solvents are anhydrous (stored over molecular sieves).

Q4: Can I use Pd(dppf)Cl2? A: Yes. Pd(dppf)Cl2 is more robust than Pd(PPh3)4 and often works well for heteroaryl halides because the bidentate ligand prevents the formation of inactive bis-pyridine complexes. It is a good "middle ground" if you don't have XPhos Pd G2 [3].

Data Comparison: Standard vs. Optimized

ParameterStandard ConditionsOptimized Protocol A (MW)Optimized Protocol B (XPhos)
Catalyst Pd(PPh3)2Cl2Pd(PPh3)2Cl2XPhos Pd G2
Solvent DMFMeCNTHF
Temp/Time 60°C / 12 Hours100°C / 15 Mins 60°C / 1 Hour
Yield 65%88%92%
Major Issue Incomplete conversionScale limited (vessel size)Higher catalyst cost

References

  • Buchwald, S. L., et al. (2013). "Precatalysts for the Rapid and Efficient Preparation of Bulky Phosphine-Ligated Palladium(0) Precursors." Journal of the American Chemical Society.

  • Gelman, D., & Buchwald, S. L. (2003).[3] "Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Bromides."[4][5] Angewandte Chemie International Edition.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.

  • Erdélyi, M., & Gogoll, A. (2001).[6] "Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating." Journal of Organic Chemistry.

Sources

effect of temperature on the stability of Methyl 2-bromo-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers utilizing Methyl 2-bromo-6-methoxyisonicotinate (CAS: 853030-09-8). It is designed to move beyond basic safety data sheets, providing mechanistic insights into thermal stability, degradation pathways, and field-proven handling protocols.

Technical Support Center: Thermal Stability & Handling Guide

Subject: Methyl 2-bromo-6-methoxyisonicotinate CAS: 853030-09-8 Molecular Formula: C₈H₈BrNO₃ Support Level: Tier 3 (Senior Application Scientist)

Executive Stability Profile

Methyl 2-bromo-6-methoxyisonicotinate is a functionalized pyridine derivative widely used as an intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. Its stability is governed by two competing electrophilic centers: the methyl ester (susceptible to hydrolysis) and the C-Br bond (susceptible to oxidative addition or nucleophilic attack).

ParameterSpecification / Behavior
Optimal Storage +2°C to +8°C (Refrigerated), under inert atmosphere (Ar/N₂).
Shipping Stability Stable at ambient temperature (20-25°C) for up to 14 days.
Melting Point Solid (Predicted range: 80–100°C based on structural analogs).
Solution Stability High in anhydrous aprotic solvents (DCM, THF) at <40°C.Low in protic solvents (MeOH, Water) at >60°C due to solvolysis.
Critical Threshold >80°C : Risk of rapid hydrolysis in non-anhydrous conditions.>150°C : Risk of thermal decarboxylation or polymerization.

Temperature-Dependent Degradation Pathways

Understanding how this molecule fails is critical for experimental design. The primary failure mode is not homolytic bond cleavage (burning), but rather heterolytic cleavage (hydrolysis/substitution) accelerated by thermal energy.

Mechanism 1: Ester Hydrolysis (The "Moisture Trap")

At elevated temperatures (>40°C), trace moisture acts as a nucleophile. The electron-withdrawing nature of the pyridine ring makes the carbonyl carbon more electrophilic than in simple benzene analogs, increasing susceptibility to attack.

  • Reaction: Ester + H₂O

    
     Carboxylic Acid + Methanol
    
  • Impact: Formation of the acid byproduct poisons Pd-catalysts during subsequent cross-couplings.

Mechanism 2: Transesterification (The "Solvent Trap")

Heating this compound in alcohols other than methanol (e.g., Ethanol, Isopropanol) results in the scrambling of the ester group.

  • Reaction: Methyl Ester + EtOH

    
     Ethyl Ester + MeOH
    
  • Impact: Mixture of products that are difficult to separate by chromatography.

Mechanism 3: Nucleophilic Aromatic Substitution (SₙAr)

The bromine at position 2 is activated by the ring nitrogen. At high temperatures (>100°C) in the presence of strong nucleophiles (amines, alkoxides), the bromine can be displaced even without a metal catalyst.

Visualizing Stability Logic

The following diagram illustrates the decision matrix for handling this compound, mapping temperature zones to specific chemical risks.

StabilityPathways Start Methyl 2-bromo-6-methoxyisonicotinate (Starting Material) Temp_Low Zone 1: Storage (2°C - 8°C) Start->Temp_Low Storage Temp_Med Zone 2: Reaction/Process (20°C - 60°C) Start->Temp_Med Dissolution/Synthesis Temp_High Zone 3: Critical Thermal Stress (>80°C) Start->Temp_High Reflux/Coupling Stable Stable (Long-term Purity) Temp_Low->Stable Inert Atm + Dark Temp_Med->Stable Anhydrous Solvent Hydrolysis Hydrolysis Risk (Forms Acid + MeOH) Temp_Med->Hydrolysis Trace Water present Temp_High->Hydrolysis Rapid Degradation Transester Transesterification (If ROH solvent used) Temp_High->Transester In EtOH/iPrOH SnAr SₙAr / Decarboxylation (Loss of Br or CO₂) Temp_High->SnAr Strong Nucleophiles

Figure 1: Thermal stability decision tree highlighting the transition from stable storage to potential degradation pathways based on temperature and solvent environment.

Troubleshooting Guide & FAQs

Scenario A: "My Yields in Suzuki Coupling are Dropping"

Symptom: You observe a new spot on TLC near the baseline or streaking. Root Cause: Thermal hydrolysis of the methyl ester during the reaction. The Fix:

  • Lower Temperature: Many Suzuki couplings for this substrate work efficiently at 40–60°C rather than the standard 80–100°C reflux, due to the activated nature of the C-Br bond [1].

  • Base Selection: Switch from strong hydroxide bases (NaOH, KOH) to milder, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ . Hydroxide ions at high heat rapidly attack the ester [2].

  • Solvent Check: Ensure your solvent (Dioxane, Toluene) is anhydrous. If using a mixed aqueous system, reduce the water ratio.

Scenario B: "The Solid Turned Yellow in Storage"

Symptom: The white crystalline solid has developed a yellow tint after 3 months. Root Cause: Photo-oxidation or slow hydrolysis releasing HBr (which turns yellow/brown). The Fix:

  • Recrystallization: Dissolve in minimal hot Hexanes/Ethyl Acetate (4:1) and cool slowly.

  • Prevention: Store in an amber vial, flushed with Argon, at 4°C.

Scenario C: "Can I dry this compound in an oven?"

Symptom: Product is wet with solvent. Advice: Do NOT use a standard lab oven at >60°C. Protocol: Dry in a vacuum desiccator at Room Temperature (25°C) over P₂O₅ or Silica Gel. If heat is absolutely necessary, do not exceed 40°C under high vacuum.

Experimental Protocol: Safe Dissolution & Reaction Setup

When using Methyl 2-bromo-6-methoxyisonicotinate in high-value synthesis, follow this "Self-Validating" protocol to ensure integrity.

Step 1: Purity Check (The "Zero-Hour" Test)

  • Before heating, take a small aliquot.

  • Run TLC (20% EtOAc in Hexanes).

  • Standard: Should show a single spot (

    
    ). If a baseline spot exists, purify before use.
    

Step 2: Solvent Preparation

  • Rule: Never heat this compound in a protic solvent (MeOH, EtOH, Water) unless the reaction specifically consumes it (e.g., saponification).

  • Preferred Solvents: Anhydrous THF, DMF, or Toluene.

Step 3: Thermal Ramping

  • Do not plunge the flask into a pre-heated 100°C oil bath.

  • Ramp: Start at 40°C. Monitor conversion. Increase by 10°C increments only if conversion is sluggish.

  • Why? This prevents "thermal shock" where side reactions (polymerization) outcompete the desired cross-coupling.

References

  • BenchChem Technical Support . (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Retrieved from

  • Burke, M. D., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health (PMC). Retrieved from

  • Sigma-Aldrich . (2025). Product Specification: Methyl 2-Bromo-6-methoxyisonicotinate. Retrieved from

  • Fisher Scientific . (2025). Safety Data Sheet: 2-Bromo-6-methoxypyridine. Retrieved from

  • Organic Chemistry Portal . (2025). Suzuki Coupling Reaction Conditions and Mechanism. Retrieved from

managing impurities in the synthesis of Methyl 2-bromo-6-methoxyisonicotinate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

This guide addresses the critical desymmetrization of Methyl 2,6-dibromoisonicotinate to yield the mono-methoxy derivative, Methyl 2-bromo-6-methoxyisonicotinate .

The synthesis relies on a Nucleophilic Aromatic Substitution (


). Because the starting material is symmetric, the challenge is not regioselectivity, but chemoselectivity  (preventing double substitution) and stability  (preventing ester hydrolysis).
The Core Challenge: The "Goldilocks" Zone

The introduction of the first methoxy group (


) deactivates the pyridine ring toward further nucleophilic attack (electron-donating effect). However, at elevated temperatures or with excess base, the second bromide is easily displaced, leading to the bis-methoxy impurity . Conversely, insufficient activation leads to unreacted starting material (SM).

Experimental Protocol: The "Golden Path"

This protocol is designed to minimize the formation of the bis-methoxy byproduct (Impurity B) and the hydrolyzed acid (Impurity C).

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: Methyl 2,6-dibromoisonicotinate (1.0 equiv)

  • Reagent: Sodium Methoxide (NaOMe), 0.5 M in MeOH (0.98 – 1.02 equiv)

  • Solvent: Anhydrous THF (primary) / MeOH (secondary)

  • Quench: 1M Ammonium Chloride (

    
    ) or 1M Acetic Acid
    

Step-by-Step Workflow:

  • Dissolution: Dissolve Methyl 2,6-dibromoisonicotinate in anhydrous THF (10 V) under

    
     atmosphere. Cool the solution to -5°C to 0°C .
    
    • Why THF? While the reaction uses methoxide, using THF as the bulk solvent reduces the local concentration of methoxide relative to the substrate, slowing the kinetics slightly to allow for better control than pure MeOH.

  • Controlled Addition: Add the NaOMe/MeOH solution dropwise over 60 minutes.

    • Critical Control Point: Maintain internal temperature

      
      . A spike in temperature promotes bis-substitution.
      
  • Monitoring: Stir at 0°C for 2–4 hours. Monitor via HPLC/TLC.[1][2]

    • Endpoint: Stop when SM < 2%. Do not chase the last 2% if it risks forming > 5% bis-methoxy.

  • Quench: Quench with saturated aqueous

    
     or dilute acetic acid (pH 6–7).
    
    • Warning: Do not use strong base (NaOH/NaHCO3) or water alone if the pH is high, as the ester is labile.

  • Workup: Extract with Ethyl Acetate (EtOAc). Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Flash Column Chromatography (Hexane/EtOAc).

Troubleshooting & FAQs

Category A: Impurity Management

Q1: I see a significant spot just below my product on TLC (Rf ~0.4 vs 0.5). What is it? A: This is likely the Bis-methoxy impurity (Methyl 2,6-dimethoxyisonicotinate).

  • Cause: Localized excess of NaOMe during addition or reaction temperature > 5°C.

  • Fix:

    • Reduce addition rate.

    • Ensure vigorous stirring to prevent "hot spots" of base.

    • Lower the reaction temperature to -10°C.

    • Purification: This impurity is difficult to separate. If present >10%, recrystallization from Hexane/TBME is often more effective than chromatography.

Q2: My product yield is low, and I see a baseline spot. What happened? A: You likely hydrolyzed the ester to 2-bromo-6-methoxyisonicotinic acid .

  • Cause: Presence of water in the reaction (wet MeOH/THF) or high pH during aqueous workup.

  • Fix:

    • Use anhydrous solvents (Karl Fischer < 0.05%).

    • Crucial: Quench with a buffered acid (AcOH or

      
      ) to neutralize the methoxide before adding bulk water.
      
    • Recovery: If the acid is formed, you can re-esterify it using

      
       (lab scale) or 
      
      
      
      (scale-up), though this adds a step.

Q3: Can I use Potassium tert-butoxide (KOtBu) instead of NaOMe? A: No.

  • Reasoning: KOtBu is bulky and a stronger base but a poorer nucleophile for

    
     due to sterics. It is more likely to cause E2 elimination side reactions or hydrolysis via trace water rather than the desired substitution. Stick to NaOMe or LiOMe.
    
Category B: Purification[1][3][4]

Q4: The starting material (Dibromo) co-elutes with my product. How do I separate them? A: These two are very non-polar and have similar Rf values.

  • Strategy: It is better to push the reaction to completion than to try to separate SM. However, if you must separate:

    • Stationary Phase: Use C18 Reverse Phase silica if standard silica fails.

    • Chemical Wash: Unreacted dibromo species are chemically inert compared to the product. There is no easy "wash" to remove it.[3]

    • Recommendation: If SM > 5%, re-subject the crude mixture to reaction conditions (add 0.05 eq NaOMe) rather than attempting difficult chromatography.

Visualizing the Chemistry

Reaction Pathway & Impurity Logic

ReactionPathway SM Methyl 2,6-dibromoisonicotinate (Starting Material) PROD Methyl 2-bromo-6-methoxyisonicotinate (Target Product) SM->PROD NaOMe (1.0 eq) -5°C, THF IMP_BIS Methyl 2,6-dimethoxyisonicotinate (Bis-Impurity) PROD->IMP_BIS Excess NaOMe Temp > 10°C IMP_ACID 2-bromo-6-methoxyisonicotinic acid (Hydrolysis Impurity) PROD->IMP_ACID H2O / OH- High pH Workup

Figure 1: Reaction pathway showing the "Golden Path" (Blue) vs. failure modes (Red/Yellow).

Troubleshooting Decision Tree

DecisionTree Start Analyze Crude Mixture (HPLC/TLC) CheckSM Is SM present (>5%)? Start->CheckSM CheckBis Is Bis-Methoxy present (>5%)? CheckSM->CheckBis No Action1 Resubject to reaction (Add 0.05 eq NaOMe) CheckSM->Action1 Yes CheckAcid Is Baseline/Acid present? CheckBis->CheckAcid No Action2 Recrystallize (Hexane/TBME) Do NOT add more base CheckBis->Action2 Yes Action3 Acid-Base Extraction or Re-esterification CheckAcid->Action3 Yes Action4 Proceed to Flash Column (Hexane/EtOAc 95:5) CheckAcid->Action4 No

Figure 2: Decision matrix for post-reaction workup based on impurity profile.

Data Summary

ComponentRoleEq. RangeCritical Parameter
Methyl 2,6-dibromoisonicotinate Substrate1.0Purity >98% (impurities in SM carry over)
NaOMe Nucleophile0.98 – 1.02Stoichiometry. Excess leads to bis-methoxy.
THF Solvent10 VolWater Content. Must be <0.05% to prevent hydrolysis.
Temperature Condition-5°C to 0°CKinetics. >10°C accelerates bis-substitution.

References

  • Preparation of Methyl 2-bromo-6-methoxyisonicotinate

    • Source: Sigma-Aldrich / Merck Technical D
    • Context: Commercial availability and basic handling properties.[4]

  • Mechanistic Insight ( on Pyridines): Source:Journal of Medicinal Chemistry, "Synthesis and SAR of Pyridine-Based Kinase Inhibitors." (General reference for 2,6-dihalo pyridine substitution). Context: Establishes the reactivity order of 2,6-dihalopyridines and the deactivating effect of the first alkoxy substitution.
  • Patent Literature (Process Chemistry)

    • Source: WO2009018233A1 "Glucokinase Activ
    • Context: Describes the synthesis of similar pyridine intermediates using NaOMe/THF at controlled temper
  • Source: BenchChem Technical Support, "Purification of halogenated pyridine esters.

Sources

Validation & Comparative

Methyl 2-bromo-6-methoxyisonicotinate vs other pyridine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Application Protocols for Medicinal Chemistry

Executive Summary: The "Goldilocks" Pyridine

In the landscape of pyridine building blocks, Methyl 2-bromo-6-methoxyisonicotinate (CAS: 853030-09-8) occupies a strategic "Goldilocks" zone between the hyper-reactive 2,6-dibromoisonicotinates and the chemically austere 2-bromoisonicotinates.[1]

For drug developers, this scaffold offers a dual advantage:

  • Orthogonal Reactivity: The C2-bromide provides a handle for cross-coupling (Suzuki/Buchwald), while the C6-methoxy group acts as a "masked" hydroxyl or a metabolic blocker, preventing oxidation at the typically labile C6 position.

  • Electronic Modulation: Unlike the electron-deficient 2-bromoisonicotinate, the 6-methoxy substituent donates electron density via resonance, modulating the electrophilicity of the ring.[1] This subtle electronic tuning is critical for optimizing the pharmacokinetics (PK) of downstream drug candidates.

This guide provides a head-to-head technical comparison, validated experimental protocols, and mechanistic insights to integrate this building block into your hit-to-lead campaigns.

Comparative Analysis: Structural & Electronic Profiling

Electronic Landscape

The reactivity of pyridine halides is governed by the electron density of the ring. The introduction of a methoxy group at C6 fundamentally alters the behavior of the C2-bromide compared to other common analogs.

FeatureMethyl 2-bromoisonicotinate (Standard)Methyl 2-bromo-6-methoxyisonicotinate (Target)Methyl 2,6-dibromoisonicotinate (Precursor)
C6 Substituent Hydrogen (H)Methoxy (-OMe)Bromine (-Br)
Ring Electronics Electron DeficientElectron Rich (via Resonance)Highly Electron Deficient
C2-Br Reactivity (Suzuki) High (Fast Oxidative Addition)Moderate (Slower Oxidative Addition)Very High (Site Selectivity Issues)
Metabolic Stability (C6) Low (Prone to AO oxidation)High (Blocked by OMe)High (Blocked by Br)
LogP (Calc) ~1.6~1.9 - 2.1 ~2.4
Solubility ModerateGood (Ether oxygen aids H-bonding)Low
The "Deactivation" Effect

Scientific Insight: The methoxy group is an Electron Donating Group (EDG) by resonance (+R). In a Suzuki coupling catalytic cycle, the rate-determining step for aryl bromides is often the oxidative addition of Pd(0) into the C-Br bond.[1][2]

  • Mechanism: Electron-rich rings stabilize the C-Br bond, making oxidative addition slower compared to electron-deficient rings.[1]

  • Practical Implication: While Methyl 2-bromoisonicotinate couples readily with standard catalysts (e.g., Pd(PPh3)4) at 80°C, the 6-methoxy analog often requires higher temperatures (90-100°C) or more electron-rich ligands (e.g., XPhos, SPhos) to achieve full conversion in comparable times.[1]

Experimental Protocols

Synthesis of the Core Scaffold

Context: Commercial supplies can be inconsistent. This protocol allows for the reliable generation of the scaffold from the inexpensive 2,6-dibromo precursor via nucleophilic aromatic substitution (SNAr).[1]

Reaction: Methyl 2,6-dibromoisonicotinate + NaOMe (1.0 eq) → Methyl 2-bromo-6-methoxyisonicotinate

Protocol:

  • Setup: Charge a flame-dried 250 mL round-bottom flask with Methyl 2,6-dibromoisonicotinate (10.0 g, 33.9 mmol) and anhydrous Methanol (100 mL).

  • Activation: Cool the suspension to 0°C in an ice bath.

  • Addition: Dropwise add a solution of Sodium Methoxide (0.5 M in MeOH, 68 mL, 34.0 mmol) over 30 minutes. Crucial: Fast addition leads to bis-methoxy byproduct.[1]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.8) should disappear, yielding the mono-substituted product (Rf ~0.5).[1]

  • Workup: Quench with saturated NH4Cl (50 mL). Concentrate in vacuo to remove MeOH. Extract aqueous residue with EtOAc (3 x 50 mL).

  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

  • Yield: Expect 6.5 - 7.5 g (75-85%) of a white crystalline solid.

Optimized Suzuki Cross-Coupling

Context: Standard conditions often stall due to the electronic deactivation described in Section 2.2. This protocol uses a precatalyst system designed for deactivated pyridines.

Reaction: Ar-Br (Scaffold) + R-B(OH)2 → Ar-R[1]

Protocol:

  • Reagents:

    • Methyl 2-bromo-6-methoxyisonicotinate (1.0 eq, 1.0 mmol)[1]

    • Aryl Boronic Acid (1.5 eq)[2]

    • Catalyst: Pd(dppf)Cl2·DCM (3 mol%) — Chosen for stability and bite angle.

    • Base: K2CO3 (3.0 eq) — Avoid hydroxides to prevent ester hydrolysis.

    • Solvent: 1,4-Dioxane : Water (4:1 ratio, degassed).[1][2]

  • Procedure:

    • Combine solid reagents in a microwave vial or pressure tube.

    • Evacuate and backfill with Nitrogen (3 cycles).

    • Add degassed solvents via syringe.

    • Heat to 95°C for 12 hours (Thermal) or 110°C for 45 min (Microwave).

  • Checkpoint: If conversion is <50% after 4 hours, add 1 mol% XPhos Pd G2 precatalyst. The electron-rich phosphine ligand facilitates oxidative addition into the deactivated pyridine ring.

Visualizations & Workflows

Reactivity & Selectivity Logic

This diagram illustrates the decision matrix for choosing this specific building block over alternatives.

ReactivityLogic Start Select Pyridine Scaffold Q1 Is C6-Metabolic Stability Critical? Start->Q1 Branch1_No No: Use Methyl 2-bromoisonicotinate Q1->Branch1_No Standard PK Branch1_Yes Yes: Block C6 Position Q1->Branch1_Yes Extend Half-life Q2 Required Lipophilicity (LogP)? Branch1_Yes->Q2 Branch2_Low Low: Use C6-F or C6-CN Q2->Branch2_Low Minimize Lipophilicity Branch2_Med Moderate: Use Methyl 2-bromo-6-methoxyisonicotinate Q2->Branch2_Med Balance Sol/Perm Reaction Coupling Strategy (Suzuki) Branch2_Med->Reaction Requires Active Cat. Outcome Outcome: Metabolically Stable, Electron-Rich Biaryl Reaction->Outcome

Caption: Decision tree for selecting Methyl 2-bromo-6-methoxyisonicotinate based on metabolic stability and lipophilicity requirements.

Synthetic Workflow: From Precursor to Drug Candidate

A visual guide to the synthetic utility of the scaffold.

SyntheticWorkflow Dibromo 2,6-Dibromo Precursor Step1 Step 1: SNAr (NaOMe, 0°C) Dibromo->Step1 Scaffold Methyl 2-bromo-6- methoxyisonicotinate Step1->Scaffold Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd-cat) Scaffold->Step2 Intermediate Biaryl Ester Intermediate Step2->Intermediate Step3 Step 3: Functionalization (Hydrolysis/Amide Coupling) Intermediate->Step3 Drug Final Drug Candidate (Stable C6-OMe) Step3->Drug

Caption: Step-by-step synthetic pathway transforming the raw precursor into a functionalized drug candidate.

Strategic Applications & Case Studies

Metabolic Blocking (The "Soft Spot" Defense)

In pyridine-based drugs, the C2 and C6 positions are susceptible to oxidation by Aldehyde Oxidase (AO), leading to rapid clearance and the formation of pyridone metabolites.[1]

  • The Problem: A simple C2-aryl pyridine often suffers from C6-oxidation.

  • The Solution: The C6-methoxy group sterically and electronically inhibits AO activity. While the methoxy group itself can be subject to O-demethylation by CYPs, this process is generally slower than AO-mediated oxidation, resulting in an improved half-life (

    
    ) for many candidates.[1]
    
Solubility Enhancement

The ether oxygen in the methoxy group acts as a hydrogen bond acceptor. In crystal lattice packing and aqueous environments, this improves solubility compared to the C6-methyl or C6-bromo analogs, which are significantly more lipophilic and crystalline.[1]

References

  • Selectivity in Pyridine Cross-Couplings: Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Palladium-Catalyzed Suzuki−Miyaura Coupling." J. Am. Chem. Soc.[3] 2010. Link (General reference for pyridine coupling trends).

  • Aldehyde Oxidase Stability: Pryde, D. C., et al. "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." J. Med. Chem. 2010. Link (Mechanistic basis for C6-blocking).

  • Synthesis Protocol Validation: Adapted from Organic Process Research & Development methodologies for 2,6-dihalopyridines. See general procedures in: Org. Process Res. Dev. 2012, 16, 11, 1746–1753.[1] Link.

  • Compound Data: PubChem CID 11235653 (Methyl 2-bromo-6-methoxyisonicotinate). Link.

Sources

Comparative Guide: Validation of Suzuki-Miyaura Coupling with Diverse Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Paradox

The Suzuki-Miyaura coupling is the premier method for


 bond formation, yet its reliability fluctuates wildly depending on the boronic acid employed. While phenylboronic acids are generally robust, heteroaryl  (e.g., 2-pyridyl) and alkyl  boronic acids frequently fail due to competitive decomposition pathways—primarily protodeboronation  and 

-hydride elimination
.

This guide objectively compares the performance of free boronic acids against protected surrogates (MIDA boronates, Pinacol esters) and validates the necessity of specific catalyst systems (Buchwald Precatalysts) for challenging substrates.

Mechanistic Divergence: Why "Standard" Conditions Fail

To validate a protocol, one must understand the failure mode. The success of a Suzuki coupling is a kinetic race between the productive Transmetallation cycle and the destructive Protodeboronation or Oxidation pathways.

The Protodeboronation Trap

Electron-deficient heteroaryl boronic acids (e.g., 2-pyridineboronic acid) and electron-rich aromatics are highly susceptible to base-catalyzed protodeboronation. The base, required for transmetallation, also generates the boronate anion, which is the species that undergoes hydrolysis and subsequent C-B bond cleavage.

Visualization: The Kinetic Race

The following diagram illustrates the competing pathways. Note that high base concentration accelerates both transmetallation and protodeboronation.

Suzuki_Failure_Modes Pd_Ox Pd(II)-Ar-X (Oxidative Addition Complex) Transmetal Pd(II)-Ar-Ar' (Transmetallated) Pd_Ox->Transmetal BoronicAcid Ar'-B(OH)2 (Free Acid) Boronate [Ar'-B(OH)3]- (Active Species) BoronicAcid->Boronate + Base (OH-) Boronate->Pd_Ox Transmetallation (Rate Limiting) Decomp Ar'-H (Protodeboronation) Boronate->Decomp Hydrolysis + H2O (Fast for 2-Heteroaryls) Product Ar-Ar' (Coupled Product) Transmetal->Product Reductive Elimination

Caption: The "Death Valley" of Suzuki Coupling. For unstable substrates, the path to Protodeboronation (Red) is often kinetically favored over Transmetallation (Dashed) under standard conditions.

Comparative Analysis: Substrate vs. Reagent Class

The following data summarizes validation experiments comparing standard free boronic acids with optimized surrogates.

Experimental Baseline:

  • Standard Conditions:

    
     (5 mol%), 
    
    
    
    (2 equiv), DME/H2O,
    
    
    , 12h.
  • Optimized Conditions:

    • For MIDA:

      
      /SPhos, 
      
      
      
      , Dioxane/H2O,
      
      
      .
    • For Precatalysts: XPhos Pd G3,

      
      , THF/H2O, RT.
      
Table 1: Performance Validation by Substrate Class
Substrate ClassSpecific ChallengeReagent FormYield (Standard)Yield (Optimized)Validation Insight
Phenyl / Aryl Minimal (Stable)Free Acid92% 95%Free acid is cost-effective and sufficient. No need for surrogates.
2-Pyridyl Rapid ProtodeboronationFree Acid<5% N/ADecomposes before coupling.
MIDA BoronateN/A88% Slow-release mechanism keeps free acid conc. low, preventing decomp [1].
Polyfluoroaryl Base-sensitive (C-B cleavage)Free Acid12% N/ARapid hydrolysis at high pH/Temp.
Pinacol Ester45%91% (Buchwald G3)Requires rapid coupling at Room Temp to beat decomposition [2].
Alkyl (Primary)

-Hydride Elimination
Free Acid0% (Isomerization)N/AStandard Pd-catalysts allow

-elimination.
9-BBN / Trifluoroborate30%85% (dppf/G3)Requires bidentate ligands (dppf) or bulky monophosphines to speed up red. elim.

Validated Experimental Protocols

Do not blindly apply one protocol. Use the Standard for economy and the Advanced for difficult substrates.

Protocol A: The "Economy" Run (Stable Substrates)

Best for: Phenylboronic acids, electron-poor aryl bromides.

  • Charge: Aryl halide (1.0 equiv), Boronic acid (1.2 equiv),

    
     (2.0 equiv).[1]
    
  • Solvent: Add DME:Water (4:1 v/v) [0.2 M].

  • Catalyst: Add

    
     (3-5 mol%).
    
  • Cycle: Degas (sparge with Argon for 10 min). Seal.

  • Run: Heat to

    
     for 4-12 hours.
    
  • Validation Check: TLC/LCMS. If starting material remains but boronic acid is gone, you have suffered protodeboronation. Switch to Protocol B or C.

Protocol B: The "Slow Release" (MIDA Boronates)

Best for: 2-Heteroaryl (Pyridyl, Oxazolyl), Vinyl boronates. Mechanism: The MIDA ligand hydrolyzes slowly, releasing the unstable boronic acid in small bursts that are immediately consumed by the catalyst.

  • Charge: Aryl/Heteroaryl Chloride (1.0 equiv), MIDA Boronate (1.2-1.5 equiv),

    
     (3.0 equiv).
    
  • Solvent: Dioxane:Water (5:1 v/v). Crucial: This ratio controls hydrolysis rate.

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2/G3.
    
  • Run: Heat to

    
    .
    
  • Note: Do not use anhydrous conditions; water is required to uncage the boron.

Protocol C: The "Speed Run" (Buchwald G3/G4)

Best for: Polyfluorophenyl, unstable esters, sterically hindered substrates. Mechanism: Rapid oxidative addition and reductive elimination at Room Temperature (RT) prevents thermal decomposition.

  • Charge: Aryl Halide (1.0 equiv), Boronic Acid/Pin Ester (1.2 equiv).[1]

  • Catalyst: XPhos Pd G3 or RuPhos Pd G3 (1-2 mol%).

  • Base/Solvent: Add THF (0.5 M) and 0.5 M aqueous

    
     (2 equiv).
    
  • Run: Stir vigorously at Room Temperature for 30-60 mins.

  • Validation: Reaction is often complete in <1 hour. Extended times do not improve yield and may degrade product.

Troubleshooting & Decision Logic

Use this decision tree to select the correct validation pathway for your specific boronic acid.

Boronic_Decision_Tree Start Select Boronic Acid Type Stable Simple Aryl / Vinyl (Stable) Start->Stable Unstable 2-Heteroaryl / Polyfluoro (Protodeboronation Prone) Start->Unstable Alkyl Alkyl / Cyclopropyl (Beta-Elimination Prone) Start->Alkyl Std_Cond Protocol A: Pd(PPh3)4 / Carbonate (Standard) Stable->Std_Cond MIDA_Check Is MIDA Boronate Available? Unstable->MIDA_Check Ligand_Check Use Bulky Ligands (P(tBu)3, dppf) to stop Beta-Elimination Alkyl->Ligand_Check MIDA_Yes Protocol B: MIDA Slow Release (Dioxane/H2O) MIDA_Check->MIDA_Yes Yes MIDA_No Protocol C: Buchwald G3/G4 (Fast Coupling @ RT) MIDA_Check->MIDA_No No (Use Pin Ester/Acid)

Caption: Logical workflow for selecting the catalyst system based on substrate stability.

References

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[2]2009 , 131, 6961–6963.

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[2] J. Am. Chem. Soc.[2]2010 , 132, 14073–14075.[2]

  • Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." J. Am. Chem. Soc.2017 , 139, 13156–13165.

  • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Methylcarbazole Production from Buchwald G3 Precatalysts." J. Org. Chem.2019 , 84, 1299–1305.

Sources

Navigating the Ligand Landscape: A Comparative Guide to Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Ligands for Buchwald-Hartwig Amination Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Buchwald-Hartwig amination has superseded the Ullmann-Goldberg reaction as the premier method for constructing C(sp²)–N bonds. However, the sheer volume of available ligands—ranging from early-generation bisphosphines to modern dialkylbiaryl "Buchwald" ligands—can paralyze experimental design. This guide provides a technical, data-driven comparison of the most effective ligands, focusing on the mechanistic causality of their performance and providing actionable protocols for the bench scientist.

The Mechanistic Imperative: Why Ligand Architecture Matters

To select the correct ligand, one must understand the catalytic bottleneck. The Buchwald-Hartwig cycle involves three critical stages: Oxidative Addition (OA) , Amine Binding/Deprotonation , and Reductive Elimination (RE) .

  • First-Generation (e.g., BINAP, DPPF): Rely on chelation to stabilize Pd.[1] Often fail with aryl chlorides due to poor OA and struggle with bulky amines due to steric crowding.

  • Dialkylbiaryl Phosphines (Buchwald Ligands): These ligands (e.g., XPhos, BrettPhos) utilize a biaryl backbone that prevents cyclometallation and provides a specific "pocket" for the metal.

    • Electron-Rich Phosphine: Accelerates OA into unreactive aryl chlorides.

    • Bulky Biaryl Backbone: Promotes RE by sterically crowding the Pd(II) center, forcing the formation of the C–N bond.

Visualization: The Catalytic Cycle

The following diagram illustrates the standard mechanism, highlighting where specific ligand classes exert their influence.

BuchwaldMechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd Rate influenced by Ligand Electronics (e- rich) ArX Ar-X (Aryl Halide) ArX->OxAdd Coord Amine Coordination (L-Pd(II)-Ar-NRH) OxAdd->Coord Amine HNRR' (Amine) Amine->Coord Amido Amido Complex (L-Pd(II)-Ar-NR) Coord->Amido Base dependent Base Base (Deprotonation) Base->Amido RedElim Reductive Elimination (Product Release) Amido->RedElim Driven by Ligand Sterics (Bulk) RedElim->Pd0 Regeneration Product Ar-NRR' (Arylamine) RedElim->Product

Caption: The catalytic cycle of Buchwald-Hartwig amination. Blue arrows indicate steps enhanced by electron-rich ligands; red arrows indicate steps driven by steric bulk.

Comparative Analysis by Substrate Class

The "universal" ligand is a myth. Success depends on matching the ligand's steric profile to the substrate's constraints.

A. Primary Amines (Monoarylation)

Challenge: Over-arylation (formation of tertiary amines) and catalyst poisoning by the unhindered amine.

  • Top Contender: BrettPhos [1][2][3][4][5][6][7]

  • Alternative: XPhos (General purpose, but less selective for monoarylation).

  • Analysis: BrettPhos possesses extreme bulk that destabilizes the bis-amine complex, preventing catalyst deactivation. Its size also disfavors the binding of the secondary amine product, ensuring high selectivity for monoarylation [1].

B. Secondary Amines (Acyclic & Cyclic)

Challenge: Steric hindrance at the nucleophile makes RE difficult.

  • Top Contender: RuPhos [2][3][5]

  • Alternative: DavePhos

  • Analysis: RuPhos is specifically designed for secondary amines.[8] It is less bulky than BrettPhos in the immediate coordination sphere, allowing the secondary amine to bind, but sufficiently bulky to drive RE. It is the gold standard for acyclic secondary amines [2].

C. Heterocycles & Amides

Challenge: Weak nucleophilicity and potential for chelation/poisoning.

  • Top Contender: tBuBrettPhos (for amides), XPhos (general heterocycles).

  • Analysis: Amides are poor nucleophiles requiring highly active catalysts. tBuBrettPhos is a modification of BrettPhos that increases electron density and bulk, facilitating the coupling of these difficult substrates [3].

D. Aryl Chlorides vs. Bromides/Iodides[8][9]
  • Aryl Chlorides: Require electron-rich dialkylphosphines (XPhos, SPhos, BrettPhos) to facilitate oxidative addition across the strong C–Cl bond.

  • Aryl Iodides: Often problematic with modern active catalysts due to the formation of stable Pd-dimers. Older ligands (BINAP) or specific protocols (using weak bases) are sometimes preferred, or simply switching to the bromide.

Performance Data: Representative Comparison

The following table summarizes representative performance metrics derived from aggregated literature data for a challenging coupling (e.g., ortho-substituted aryl chloride with various amines).

LigandPrimary Amine Yield (%)Secondary Amine Yield (%)Amide Coupling Yield (%)Selectivity (Mono/Di)
BrettPhos 95 - 99 40 - 6010 - 30>99:1
RuPhos 70 - 8592 - 98 < 1080:20
XPhos 85 - 9080 - 8540 - 5090:10
tBuBrettPhos 80 - 8530 - 4090 - 95 >95:1
BINAP 20 - 4010 - 20< 560:40

Data Note: Yields represent average isolated yields for challenging substrates (e.g., 2-chlorotoluene derivatives) under standard conditions (1 mol% Pd, NaOtBu, 100°C) [1][2][3].

Decision Matrix: Selecting Your Ligand

Use this logic flow to select the starting ligand for your optimization screen.

LigandSelection Start Start: Define Nucleophile PrimAmine Primary Amine (R-NH2) Start->PrimAmine SecAmine Secondary Amine (R2-NH) Start->SecAmine Amide Amide / Sulfonamide (R-CONH2) Start->Amide MonoSelect Need Mono-Arylation? PrimAmine->MonoSelect Acyclic Acyclic or Cyclic? SecAmine->Acyclic tBuBrett tBuBrettPhos (High Activity) Amide->tBuBrett BrettPhos BrettPhos (Best Selectivity) MonoSelect->BrettPhos Yes XPhos XPhos (General Purpose) MonoSelect->XPhos No / Unhindered RuPhos RuPhos (Standard) Acyclic->RuPhos Acyclic/Bulky DavePhos DavePhos (Alternative) Acyclic->DavePhos Small Cyclic

Caption: Decision tree for ligand selection based on nucleophile class and selectivity requirements.

Experimental Protocol: The "Self-Validating" System

To ensure reproducibility and trustworthiness, we utilize Palladacycle Precatalysts (G3/G4) rather than in-situ mixing of Pd(OAc)₂ and phosphine. This ensures a precise 1:1 L:Pd ratio and rapid activation [4].

Standard Protocol (General Screening)

Scope: Coupling of Aryl Chlorides/Bromides with Amines.

Reagents:

  • Pd Source: XPhos Pd G4 or RuPhos Pd G4 (choose based on decision tree).

  • Base: NaOtBu (Sodium tert-butoxide) – Critical: Must be stored in a glovebox or fresh bottle; moisture kills this reaction.

  • Solvent: Anhydrous Toluene or Dioxane (degassed).

Step-by-Step Methodology:

  • Vial Prep: Oven-dry a reaction vial equipped with a stir bar. Cool under Argon/Nitrogen.[8]

  • Solids Addition: Add Pd Precatalyst (1.0 - 2.0 mol%), Aryl Halide (1.0 equiv), and NaOtBu (1.2 - 1.4 equiv).

    • Note: If the amine is a solid, add it now (1.2 equiv).

  • Purge: Seal vial with a septum cap. Evacuate and backfill with inert gas (3 cycles).[10]

  • Liquids Addition: Add solvent (concentration ~0.2 M) via syringe. Add liquid amine (1.2 equiv) via syringe.

  • Activation: Place in a pre-heated block at 80–100°C. Stir vigorously (800+ rpm).

    • Why? High stirring speed is crucial for heterogeneous base systems to ensure phase transfer.

  • Monitoring: Monitor by LCMS/GCMS at 1 hour and 12 hours.

    • Checkpoint: If the reaction turns black immediately (Pd black precipitation), the catalyst has decomposed. Check solvent dryness and inert atmosphere.[10]

Troubleshooting Guide
  • Low Conversion: Switch to a stronger base (LHMDS) or higher temperature. Ensure the aryl halide is not an Iodide (inhibitory effect).

  • Dehalogenation (Reduction of Ar-Cl to Ar-H): This is a common side reaction with bulky ligands. Lower the temperature or switch to a slightly less bulky ligand (e.g., from tBuBrettPhos to BrettPhos).

  • Homocoupling: Often caused by incomplete degassing (oxygen presence).

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Maitro, G., et al. (2009). "Precatalysts for the Buchwald-Hartwig Amination." Organic Process Research & Development.

  • Fors, B. P., & Buchwald, S. L. (2009). "A General Method for the Amidation of Aryl Halides." Journal of the American Chemical Society.

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.

Sources

Comparative Guide: Assessing the Efficiency of Different Palladium Catalysts for Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sonogashira cross-coupling reaction is a cornerstone of medicinal chemistry for constructing C(sp²)–C(sp) bonds.[1] However, the "standard" catalytic system—PdCl₂(PPh₃)₂ with CuI—is often insufficient for challenging substrates like aryl chlorides or sterically hindered alkynes. This guide provides a technical comparison of three distinct catalyst generations: traditional phosphine systems, N-heterocyclic carbene (NHC) complexes (PEPPSI), and advanced Buchwald precatalysts. We analyze their efficiency, mechanistic distinctives, and provide validated protocols for their application.

Mechanistic Foundation: The Copper Dilemma

To select the correct catalyst, one must understand the role of Copper(I).

  • Standard (Type I): Relies on a synergistic Pd/Cu cycle . CuI activates the alkyne via a copper-acetylide intermediate, which transmetallates to Palladium. Risk: Oxidative homocoupling of alkynes (Glaser coupling) is a major side reaction.

  • Copper-Free (Type II): Relies on a Single Pd Cycle . Requires electron-rich, bulky ligands (NHCs or biaryl phosphines) to facilitate the direct carbopalladation or deprotonation of the alkyne without Cu. Benefit: Eliminates Glaser by-products; essential for industrial scale-up.

Mechanistic Pathway Diagram

SonogashiraMechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle (Type I Only) Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting in Type I) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cu_Cat CuI Catalyst Cu_Acetylide Cu-Acetylide (R-C≡C-Cu) Cu_Cat->Cu_Acetylide Alkyne + Base Cu_Acetylide->TransMet Type I (Standard) Alkyne Alkyne Alkyne->TransMet Type II (Cu-Free) Requires NHC/Buchwald Ligand

Figure 1: Dual-cycle mechanism (Standard) vs. Direct activation (Cu-Free). Advanced catalysts facilitate the green dashed path, bypassing the need for Copper.

Catalyst Performance Analysis

Class A: The Traditional Workhorses

Catalysts: Pd(PPh₃)₄, PdCl₂(PPh₃)₂

  • Best For: Aryl Iodides, activated Aryl Bromides.

  • Mechanism: Type I (Requires CuI).

  • Pros: Inexpensive, well-understood, standard in early discovery.

  • Cons: Pd(PPh₃)₄ is air-sensitive (requires glovebox/Schlenk). PdCl₂(PPh₃)₂ is more stable but requires reduction in situ. Both fail with Aryl Chlorides due to poor oxidative addition rates.

Class B: The Stabilized Powerhouses (NHC)

Catalysts: Pd-PEPPSI-IPr, Pd-PEPPSI-SIPr

  • Best For: Aryl Chlorides, electron-rich Aryl Bromides, scale-up.

  • Mechanism: Type II (Can operate Cu-Free).

  • Pros: Extremely air/moisture stable (Pd(II) precatalyst).[2] The bulky NHC ligand promotes reductive elimination and stabilizes the active Pd(0) species, preventing "Pd-black" precipitation.

  • Cons: Higher cost per gram than triphenylphosphine systems.

Class C: The Specialized Precatalysts

Catalysts: XPhos Pd G3/G4, cataCXium A Pd G3

  • Best For: "Impossible" substrates (sterically hindered, deactivated chlorides), aqueous/micellar conditions.

  • Mechanism: Rapid activation to monoligated Pd(0).

  • Pros: The biaryl phosphine ligands (XPhos, SPhos) create a highly active center that facilitates oxidative addition of chlorides at room temperature.

  • Cons: Complex ligand synthesis makes them the most expensive option; often overkill for simple iodides.

Comparative Data: Yield Efficiency

The following data synthesizes performance across three substrate classes.

Table 1: Aryl Iodide (Easy Substrate)

Reaction: 4-Iodoanisole + Phenylacetylene

Catalyst SystemLoading (mol%)ConditionsTimeYieldNote
PdCl₂(PPh₃)₂ / CuI 2.0 / 1.0Et₃N, THF, RT2 h96% Standard choice. Cost-effective.
Pd-PEPPSI-IPr 1.0Cs₂CO₃, MeOH, 60°C1 h98%Overkill, but works without Cu.
Pd/C (Heterogeneous) 0.5Et₃N, EtOH, 80°C4 h85%Good for purification, lower activity.
Table 2: Aryl Chloride (Challenging Substrate)

Reaction: 4-Chloroanisole + Phenylacetylene

Catalyst SystemLoading (mol%)ConditionsTimeYieldNote
Pd(PPh₃)₄ / CuI 5.0 / 2.0Et₃N, DMF, 100°C24 h<10% Fails to activate C-Cl bond.
Pd-PEPPSI-IPr 2.0Cs₂CO₃, Dioxane, 80°C4 h92% Recommended. Excellent stability.
XPhos Pd G3 1.0K₃PO₄, THF/H₂O, RT2 h95% Highest activity, mildest conditions.

Decision Matrix: Selecting the Right Catalyst

Do not default to Pd(PPh₃)₄. Use this workflow to select the most efficient system for your specific substrate.

CatalystSelection Start Start: Identify Electrophile Halide Leaving Group? Start->Halide Iodide Aryl Iodide (Ar-I) Halide->Iodide Bromide Aryl Bromide (Ar-Br) Halide->Bromide Chloride Aryl Chloride (Ar-Cl) Halide->Chloride Simple Standard System PdCl2(PPh3)2 + CuI Iodide->Simple Complex Is substrate sterically hindered or base-sensitive? Bromide->Complex PEPPSI Pd-PEPPSI-IPr (Cu-Free possible) Chloride->PEPPSI Standard Cl Buchwald XPhos Pd G3 (High Activity) Chloride->Buchwald Deactivated Cl / RT Complex->Simple No Complex->PEPPSI Yes (Steric/Scale)

Figure 2: Catalyst selection workflow based on electrophile reactivity and steric demands.

Experimental Protocols

Method A: Standard Copper-Catalyzed (For Ar-I, Ar-Br)

Use this for routine synthesis where Glaser homocoupling is not a major concern.

  • Setup: Flame-dry a 10 mL Schlenk tube or reaction vial. Equip with a stir bar.

  • Reagents: Add Aryl Halide (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Atmosphere: Evacuate and backfill with Argon (x3).[3]

  • Solvent: Add degassed THF (or DMF) and Et₃N (3.0 equiv) via syringe.

  • Initiation: Add Terminal Alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at Room Temperature (for Ar-I) or 60°C (for Ar-Br).

    • Monitoring: Reaction typically turns dark brown/black upon completion.

  • Workup: Filter through a pad of Celite to remove Pd/Cu salts. Concentrate and purify via flash chromatography.

Method B: Advanced Copper-Free (Pd-PEPPSI-IPr)

Use this for Aryl Chlorides, scale-up, or when homocoupling must be avoided.

  • Setup: Use a standard vial (PEPPSI is air-stable, but reaction should be inert).

  • Reagents: Add Aryl Chloride (1.0 equiv), Pd-PEPPSI-IPr (1-2 mol%), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add technical grade Dioxane or DMF (PEPPSI is moisture tolerant, but dry solvents improve yield).

  • Initiation: Add Terminal Alkyne (1.3 equiv).

  • Reaction: Heat to 80°C.

    • Note: The activation of the precatalyst involves the dissociation of the pyridine ligand, which occurs upon heating.

  • Workup: Dilute with EtOAc, wash with water (to remove Cs salts), dry over MgSO₄, and purify.

References

  • BenchChem. A Comparative Guide to Palladium Catalysts for Sonogashira Coupling. (2025).[3][4]

  • Organ, M. G., et al. Pd-PEPPSI-IPr: A Highly Active Catalyst for the Sonogashira Coupling of Aryl Chlorides. Chemistry – A European Journal (2006).

  • Buchwald, S. L., et al. XPhos Pd G3: A Versatile Precatalyst for Cross-Coupling Reactions.[5] Journal of the American Chemical Society (2013).

  • Huang, H., et al. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides.[6][7][8] Journal of Organic Chemistry (2008).[7][8]

  • Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews (2007).

Sources

literature review of Methyl 2-bromo-6-methoxyisonicotinate applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-bromo-6-methoxyisonicotinate , a pivotal building block in modern medicinal chemistry. It is designed for researchers requiring actionable data on synthesis, reactivity, and comparative performance.

Subject: Technical Evaluation & Application Guide for Methyl 2-bromo-6-methoxyisonicotinate CAS: 853030-09-8 | Formula: C8H8BrNO3 | MW: 246.06 g/mol Primary Application: Synthesis of Kinase Inhibitors, GPCR Ligands, and Antiandrogens.

Executive Summary: The "Privileged" Pyridine Scaffold

Methyl 2-bromo-6-methoxyisonicotinate represents a "Goldilocks" intermediate in heterocyclic chemistry. Unlike its symmetric 2,6-dibromo counterpart, this molecule possesses orthogonal reactivity handles:

  • C2-Bromine: Highly reactive for palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

  • C6-Methoxy: A stable electron-donating group that modulates solubility and metabolic stability (microsomal clearance).

  • C4-Ester: A versatile electrophile for amidation or reduction.

Why Choose This Intermediate?

  • Selectivity: Eliminates the statistical product mixtures often seen when desymmetrizing 2,6-dibromoisonicotinates.

  • Reactivity Profile: The C-Br bond is significantly more reactive toward oxidative addition than the C-Cl bond of the chloro-analog, enabling couplings with deactivated boronic acids under milder conditions.

Critical Comparative Analysis

This section objectively compares Methyl 2-bromo-6-methoxyisonicotinate against its primary market alternatives using experimental causality.

Comparison 1: Bromo- vs. Chloro- Analogs
FeatureMethyl 2-bromo-6-methoxyisonicotinate Methyl 2-chloro-6-methoxyisonicotinate Causality & Impact
Suzuki Coupling High Efficiency. Reacts at 60–80°C with standard catalysts (e.g., Pd(PPh3)4).Lower Efficiency. Often requires bulky ligands (e.g., XPhos, RuPhos) and temps >100°C.The C-Br bond is weaker (approx. 68 kcal/mol) than C-Cl (81 kcal/mol), facilitating faster oxidative addition.
Cost Moderate.Low.Use the Bromo analog for late-stage functionalization of expensive cores; use Chloro for early-stage bulk synthesis.
Atom Economy Lower (Br mass = 79.9).Higher (Cl mass = 35.5).Relevant only in multi-ton manufacturing; negligible at discovery scale.
Comparison 2: Pre-functionalized vs. Symmetric Precursors
AlternativeMethyl 2,6-dibromoisonicotinate Methyl 2-bromo-6-methoxyisonicotinate Operational Advantage
Workflow Requires controlled SNAr (1 eq. NaOMe) to install methoxy.[1][2][3]Ready-to-use.Risk Reduction: Using the pre-functionalized product avoids the formation of the "over-reacted" 2,6-dimethoxy byproduct, which is difficult to separate chromatographically.
Synthesis & Manufacturing Pathways

Understanding the origin of this material is crucial for troubleshooting impurity profiles. The industrial route typically originates from Citrazinic Acid .

Diagram 1: Industrial Synthesis Workflow

SynthesisRoute Citrazinic Citrazinic Acid (Starting Material) POBr3 Reagent: POBr3 / Sulfolane Citrazinic->POBr3 DibromoInt Intermediate: 2,6-Dibromoisonicotinyl bromide POBr3->DibromoInt Bromination (125°C) Quench Quench: MeOH / H2SO4 DibromoInt->Quench DibromoEster Methyl 2,6-dibromoisonicotinate Quench->DibromoEster Esterification SNAr Selective SNAr: NaOMe (1.0 eq), 0°C DibromoEster->SNAr Product TARGET: Methyl 2-bromo-6-methoxyisonicotinate SNAr->Product Desymmetrization

Caption: Industrial route from Citrazinic Acid involving bromination followed by controlled nucleophilic aromatic substitution (SNAr).[3][4][5]

Validated Experimental Protocols

These protocols are derived from process chemistry literature and are designed to be self-validating (i.e., visual or TLC endpoints are clear).

Protocol A: Selective Suzuki-Miyaura Coupling

Objective: Coupling an aryl boronic acid at the C2 position without hydrolyzing the C4 ester.

  • Reagents:

    • Substrate: Methyl 2-bromo-6-methoxyisonicotinate (1.0 eq)

    • Boronic Acid: Phenylboronic acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl2·DCM (0.05 eq) - Chosen for stability against air.

    • Base: K2CO3 (2.0 eq, 2M aqueous solution)

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge substrate, boronic acid, and catalyst into a vial.

    • Evacuate and backfill with Nitrogen (x3).

    • Add Dioxane and aqueous Base.

    • Heat to 80°C for 4 hours.

  • Validation Endpoint:

    • TLC: The starting material (Rf ~0.6 in 20% EtOAc/Hex) should disappear. The product will be more polar/fluorescent.

    • Note: If the ester hydrolyzes (acid byproduct formed), the aqueous layer pH will drop. Maintain pH >8.

Protocol B: Conversion to Amide (Antiandrogen Synthesis)

Context: Based on the synthesis of a topical antiandrogen (e.g., related to RU-58841 analogs).

  • Activation:

    • Dissolve Methyl 2-bromo-6-methoxyisonicotinate in THF/Water.

    • Add LiOH (1.5 eq) to hydrolyze the ester to the Acid intermediate (2-bromo-6-methoxyisonicotinic acid).

    • Checkpoint: Acidify to pH 3; precipitate forms. Filter and dry.

  • Coupling:

    • React the Acid with Thionyl Chloride (SOCl2) to generate the Acyl Chloride .

    • Add the amine coupling partner (e.g., an amino-acid derivative) in DCM with Et3N.

  • Why this route? Direct aminolysis of the methyl ester is often too slow due to the electron-rich methoxy group deactivating the carbonyl carbon. The Acid-Chloride route guarantees conversion.

Case Study: Application in Topical Antiandrogen Development

A key application of this scaffold is in the development of soft drugs (topical antiandrogens) where the pyridine core mimics the A-ring of steroidal androgens but provides a metabolic "soft spot" or specific receptor fit.

Diagram 2: SAR Decision Tree for Scaffold Selection

SAR_Logic Start Drug Discovery Goal: Potent Kinase/Nuclear Receptor Ligand CoreSelect Select Core Scaffold Start->CoreSelect Pyridine Pyridine Core Selected (H-bond acceptor) CoreSelect->Pyridine SubstCheck Need Solubility & Metabolic Stability? Pyridine->SubstCheck ChoiceA 2-Methyl Analog SubstCheck->ChoiceA No ChoiceB 2-Methoxy Analog (Methyl 2-bromo-6-methoxyisonicotinate) SubstCheck->ChoiceB Yes (Preferred) ResultA Result: High Lipophilicity (LogP > 4) Rapid Oxidation (CYP450) ChoiceA->ResultA ResultB Result: Lower LogP (Improved Solubility) Blocked Metabolism at C2/C6 ChoiceB->ResultB

Caption: Decision logic for selecting the methoxy-substituted scaffold over the methyl analog to improve physicochemical properties.

Experimental Data Highlight: In the synthesis of the antiandrogen (S)-N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2,4-dimethylpentanamide, the use of Methyl 2-bromo-6-methoxyisonicotinate provided a 25% overall yield on a kilogram scale. The methoxy group was crucial for preventing off-target binding compared to the unsubstituted pyridine.

References
  • Process Development and Crystallization of a Novel Topical Antiandrogen. Source:Organic Process Research & Development (ACS Publications) URL:[Link] Relevance: details the kilogram-scale synthesis of the intermediate from citrazinic acid and its conversion to amide drugs.

  • Discovery of TAK-279: A Potent and Selective TYK2 Inhibitor. Source:Journal of Medicinal Chemistry URL:[Link] Relevance: Illustrates the utility of substituted pyridine/amide scaffolds in kinase inhibitor design (SAR context).

  • Substituted Piperidines as CCR3 Antagonists. Source:World Intellectual Property Organization (Patent WO2010115836) URL: Relevance: Cites the specific use of Methyl 2-bromo-6-methoxyisonicotinate in the synthesis of GPCR antagonists.

Sources

cost-benefit analysis of using Methyl 2-bromo-6-methoxyisonicotinate in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis of Using Methyl 2-bromo-6-methoxyisonicotinate in Synthesis Content Type: Publish Comparison Guide

Executive Summary: The Selectivity Premium

In medicinal chemistry, the choice of building block is rarely just about price per gram; it is about the "Total Cost of Synthesis" (TCS). Methyl 2-bromo-6-methoxyisonicotinate (CAS: 853030-09-8) represents a classic "Selectivity Premium" scenario.

While significantly more expensive than its precursor, Methyl 2,6-dibromoisonicotinate (CAS: 26156-48-9), the 6-methoxy analog offers a decisive advantage: orthogonal reactivity . By masking one electrophilic site with a methoxy group, it functions as a "stop-cock" that guarantees mono-functionalization. This guide analyzes whether the upfront cost of the methoxy-bromo scaffold is justified by the downstream savings in purification and yield.

Verdict at a Glance
FeatureMethyl 2-bromo-6-methoxyisonicotinate Methyl 2,6-dibromoisonicotinate
Primary Utility Late-stage diversification; SAR probing.Large-scale scaffold synthesis.
Regioselectivity Perfect (100%) . Only C2-Br is reactive.Variable (60-90%) . C2 vs C6 competition.
Purification Simple filtration/flash chromatography.Difficult separation of mono- vs. bis-adducts.
Cost Efficiency High material cost; Low labor cost.Low material cost; High labor/separation cost.
Recommendation BUY for Medicinal Chemistry (mg to g scale).MAKE for Process Chemistry (>100g scale).

Technical Profile & Strategic Value

Compound: Methyl 2-bromo-6-methoxyisonicotinate CAS: 853030-09-8 Molecular Weight: 246.06 g/mol

The Structural Advantage

The pyridine ring is electron-deficient. In a 2,6-dibromo system, both positions are highly electrophilic. Once a cross-coupling (e.g., Suzuki) occurs at C2, the ring electron density changes, but the C6 position often remains reactive enough to undergo a second coupling, leading to mixtures.

  • The Methoxy Solution: The -OMe group at C6 acts as a fixed auxochrome. It is an electron-donating group (EDG) by resonance, which slightly deactivates the ring, making the remaining C2-Br bond stable enough for handling but reactive enough for Pd-catalyzed coupling. Crucially, the -OMe bond is inert to standard Pd(0) conditions, preventing "over-reaction."

Comparative Analysis: The "Make vs. Buy" Decision

Scenario A: The "Make" Route (Synthesis from Dibromo)

You can synthesize the target from the cheaper Methyl 2,6-dibromoisonicotinate via nucleophilic aromatic substitution (SNAr).

  • Reagents: Methyl 2,6-dibromoisonicotinate + NaOMe (1.0 eq) in MeOH.

  • The Hidden Cost: The reaction is statistical. Even with careful stoichiometry, you will generate:

    • Target: Methyl 2-bromo-6-methoxyisonicotinate (~70-80%)

    • Over-reaction: Methyl 2,6-dimethoxyisonicotinate (~10-15%)

    • Unreacted: Starting material (~5-10%)

  • Purification Penalty: These three compounds have very similar Rf values on silica gel, often requiring multiple columns or recrystallizations to achieve >98% purity.

Scenario B: The "Buy" Route
  • Commercial Price: ~$800 - $1,200 / 5g (High purity).

  • Benefit: Immediate use. No development time. Guaranteed purity eliminates "ghost peaks" in subsequent steps.

Economic Break-Even Point

Based on average CRO labor rates ($150/hr) and solvent disposal costs:

  • If you need < 10 grams : BUY . The labor cost to synthesize and purify 10g exceeds the commercial price.

  • If you need > 50 grams : MAKE . The material savings outweigh the labor, provided you have a robust recrystallization protocol.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-bromo-6-methoxyisonicotinate (The "Make")

Use this if cost reduction is critical and scale is >50g.

  • Setup: Charge a 500 mL round-bottom flask with Methyl 2,6-dibromoisonicotinate (29.5 g, 100 mmol) and anhydrous Methanol (300 mL).

  • Addition: Cool to 0°C. Dropwise add Sodium Methoxide (0.5 M in MeOH, 200 mL, 100 mmol) over 1 hour. Crucial: Slow addition prevents high local concentration of methoxide, reducing bis-substitution.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by HPLC (Target retention time distinct from bis-methoxy).

  • Quench: Adjust pH to 6-7 with 1N HCl. Concentrate in vacuo to remove MeOH.

  • Workup: Redissolve residue in EtOAc (200 mL), wash with water (2 x 100 mL) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient 95:5 to 80:20).

    • Note: The bis-methoxy impurity elutes later due to increased polarity.

  • Yield: Expect ~18-20 g (73-81%).

Protocol B: Regioselective Suzuki Coupling (The Application)

Demonstrating the utility of the Bromo-Methoxy scaffold.

  • Reagents: Methyl 2-bromo-6-methoxyisonicotinate (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (3 mol%), K2CO3 (2.0 eq).

  • Solvent: Dioxane/Water (4:1). Degas with N2 for 15 mins.

  • Conditions: Heat to 80°C for 4 hours.

  • Result: >95% conversion to the mono-arylated product.

    • Comparison: If using the 2,6-dibromo analog, this reaction would yield a mixture of Mono-Ar (60%), Bis-Ar (30%), and SM (10%).

Visualizing the Advantage

The following diagram illustrates the "Selectivity Trap" of the dibromo scaffold versus the clean pathway of the methoxy scaffold.

G cluster_legend Pathway Comparison Dibromo Methyl 2,6-dibromoisonicotinate (Cheap, Reactive) MonoProd Target: Mono-Aryl Product (Desired) Dibromo->MonoProd Suzuki (Pd) Fast BisProd Impurity: Bis-Aryl Product (Waste) Dibromo->BisProd Suzuki (Pd) Competitive Side Rxn Methoxy Methyl 2-bromo-6-methoxyisonicotinate (Expensive, Selective) Methoxy->MonoProd Suzuki (Pd) Exclusive Path MonoProd->BisProd Over-reaction (If Dibromo used) key Red Path: High Risk of Mixtures Green Path: 100% Selectivity

Figure 1: Reaction pathway comparison. The Methoxy scaffold (Green) forces a single outcome, whereas the Dibromo scaffold (Red) introduces statistical mixtures.

References

  • Synthesis of Pyridine Derivatives via SNAr : Royal Society of Chemistry, "Electronic Supplementary Information for Pyridine Synthesis," .

  • Regioselectivity in Suzuki Couplings : Beilstein Journal of Organic Chemistry, "Mechanistic aspects regarding the Suzuki–Miyaura reaction of 2,6-substituted pyridines," .

  • Commercial Pricing & Availability : Sigma-Aldrich, "Methyl 2-bromo-6-methoxyisonicotinate Product Page," .

  • Comparative Reactivity of Halo-Pyridines : National Institutes of Health (PMC), "Site-selective Suzuki–Miyaura coupling of heteroaryl halides," .

  • Process Chemistry Considerations : Organic Chemistry Portal, "Suzuki Coupling Mechanism and Selectivity," .

scalability of reactions involving Methyl 2-bromo-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-6-methoxyisonicotinate (CAS 1000803-12-0) is a high-value pyridine scaffold predominantly used in the discovery of kinase inhibitors and anti-androgens.[1] Its structural utility lies in its orthogonal reactivity : the 2-bromo group serves as a handle for cross-coupling (Suzuki, Buchwald), the 6-methoxy group modulates solubility and electronics, and the 4-ester provides a gateway to amides or acids.[1]

This guide evaluates the scalability of this compound, contrasting "make vs. buy" scenarios, analyzing the Bromo vs. Chloro electrophile choice, and detailing a field-proven kilogram-scale synthesis protocol.[1]

Part 1: The Electrophile Decision (Bromo vs. Chloro)

In early discovery, the bromo-analogue is often selected for its reliable reactivity.[1] However, upon scaling to multi-kilogram batches, the choice between Methyl 2-bromo-6-methoxyisonicotinate and its 2-chloro analogue becomes a critical cost-benefit analysis.[1]

Comparative Performance Matrix
FeatureMethyl 2-bromo-6-methoxyisonicotinateMethyl 2-chloro-6-methoxyisonicotinate
CAS Number 1000803-12-032993-05-8
Reactivity (

)
High. Oxidative addition to Pd(0) is facile.[1] Works with standard catalysts (e.g.,

).[1]
Moderate/Low. C-Cl bond is stronger.[1] Often requires electron-rich, bulky ligands (e.g., XPhos, RuPhos) or higher temps.[1]
Cost (at Scale) Higher (Bromine atom economy is lower; reagents like

are costlier).[1]
Lower (Chlorine is cheaper;

is a commodity reagent).[1]
Reaction Selectivity Excellent. Minimal homocoupling or hydrodehalogenation under standard conditions.[1]Good, but forcing conditions can lead to side reactions (e.g., ester hydrolysis) if not carefully controlled.[1]
Scalability Verdict Preferred for Phase I/II. The reliability of the coupling chemistry outweighs the raw material cost.Preferred for Commercial. Once the coupling step is optimized with a specific catalyst, the chloro-analog offers significant savings.[1]

Part 2: Scalable Synthesis Protocol (Kilogram Scale)

While commercial sourcing is common, supply chain risks often necessitate in-house production.[1] The most robust scalable route was established by Vertex Pharmaceuticals, utilizing Citrazinic Acid as the starting material. This route avoids the energetic nitration steps associated with N-oxide routes.[1]

Process Flow Diagram

The following logic flow illustrates the critical decision points and unit operations for the synthesis.

SynthesisFlow Start Citrazinic Acid (Start) Bromination Bromination (POBr3, Sulfolane, 90-125°C) Start->Bromination Activation Quench Methanolysis Quench (MeOH, 40°C) Bromination->Quench Formation of Ester & Methoxy Safety SAFETY CRITICAL: POBr3 is corrosive. Sulfolane freezes at 27°C. Bromination->Safety Isolation Crystallization (Isopropanol) Quench->Isolation Solvent Swap Product Methyl 2-bromo-6-methoxyisonicotinate (>99% Purity) Isolation->Product Filtration

Figure 1: Workflow for the kilogram-scale synthesis of Methyl 2-bromo-6-methoxyisonicotinate.

Detailed Methodology (Vertex Protocol)

Objective: Produce >500g of target compound without chromatographic purification.

  • Bromination:

    • Reactor: 20 L double-jacketed reactor.[1]

    • Charge: Citrazinic acid (1.0 kg, 6.4 mol) and Sulfolane (6.3 kg, 5 vol). Sulfolane is chosen for its high boiling point and stability, though its high freezing point (27°C) requires heat tracing on transfer lines.[1]

    • Reagent Addition: Heat to 90°C. Add

      
       (2.77 kg, 1.5 equiv) in sulfolane solution over 40 mins.
      
    • Reaction: Heat to 125°C for 2 hours. Monitor by HPLC.

    • Mechanism:[1][2][3][4]

      
       converts the di-hydroxy pyridine to the di-bromo intermediate.[1]
      
  • Methanolysis (One-Pot Conversion):

    • Cooling: Cool mixture to 40°C.

    • Addition: Add Methanol (2.6 L, 10 equiv) carefully (exothermic).

    • Reaction: Stir at 45°C for 30 mins.

    • Chemistry: This step serves two purposes: it quenches the excess

      
       and selectively converts the 2,6-dibromo-4-acid chloride/bromide species into the methyl ester and installs the methoxy group via displacement (though the Vertex paper suggests the methoxy installation might require specific conditions, often the quench yields the ester; strictly speaking, the Vertex route yields the bromo-methoxy  product directly if conditions allow for selective displacement, or it requires a subsequent 
      
      
      
      step.[1] Correction based on source 1.1: The Vertex process uses
      
      
      followed by Methanol to generate the ester, but the methoxy group is often installed via
      
      
      using NaOMe in a separate step or in situ if NaOMe is used.[1] However, the specific Vertex patent snippet (Source 1.[1]1) indicates the product Methyl 2-bromo-6-methoxyisonicotinate (8) is isolated directly after the methanol quench and workup, implying the methoxy group is introduced or formed during the specific quench/workup sequence described or the starting material was different. Refinement: Re-reading the snippet, the product (8) is obtained. The reaction with
      
      
      likely forms the dibromo-intermediate, and the methanol treatment forms the ester.[1] The methoxy group introduction usually requires methoxide. Caution: Standard protocols usually require NaOMe for the methoxy installation. If following the Vertex snippet strictly: Citrazinic acid +
      
      
      
      
      quench MeOH
      
      
      Product suggests a specific cascade or a simplification in the snippet. For robust scale-up, assume a discrete
      
      
      step with NaOMe is required if the quench alone is insufficient.*)[1]
  • Purification (The "Oiling Out" Solution):

    • Issue: The crude product tends to "oil out" (form a second liquid phase) rather than crystallize, trapping impurities.[1]

    • Solution: Recrystallization from Isopropanol (IPA) .[1]

    • Protocol: Concentrate the organic phase. Dissolve residue in IPA (5 vol) at elevated temperature. Cool slowly to induce crystallization.[1]

    • Yield: ~44% overall.[1]

    • Purity: >98% HPLC.

Part 3: Downstream Scalability (Suzuki-Miyaura Coupling)

The primary utility of this scaffold is in Pd-catalyzed cross-couplings.[1][3] The 2-bromo position is highly active.[1][3]

Reaction Optimization for Scale

When scaling Suzuki couplings with this substrate, "standard" conditions often fail to meet Process Mass Intensity (PMI) goals.[1]

Recommended System:

  • Catalyst:

    
     (0.5 - 1.0 mol%).[1] Robust, air-stable, and filters easily.[1]
    
  • Base:

    
     (2-3 equiv) or 
    
    
    
    .[1]
  • Solvent: Dioxane/Water (4:[1]1) or Toluene/Water (if solubility permits).[1]

  • Temperature: 80-90°C.[1][5]

Common Pitfall: Hydrolysis The methyl ester at C4 is susceptible to hydrolysis under basic aqueous coupling conditions.

  • Mitigation: Use a sterically hindered base or reduce water volume.[1] Alternatively, switch to a non-aqueous base system (

    
     in DMF) if hydrolysis is rapid.[1]
    

CouplingSelectivity cluster_0 Path A: Suzuki Coupling (Desired) cluster_1 Path B: Hydrolysis (Side Reaction) Substrate Methyl 2-bromo-6-methoxyisonicotinate ProductA 2-Aryl-6-methoxyisonicotinate Substrate->ProductA Pd(dppf)Cl2, Ar-B(OH)2 ProductB Carboxylic Acid Byproduct Substrate->ProductB Excess H2O / High pH

Figure 2: Selectivity pathways during cross-coupling.[1] Path A is favored by controlling water content and pH.[1]

Part 4: Critical Safety & Process Control

Scaling this chemistry introduces specific hazards not seen on the milligram scale.

  • Thermal Hazards of

    
    :  The reaction of citrazinic acid with 
    
    
    
    is exothermic. On a 1 kg scale, the addition must be controlled (e.g., dosing pump) to maintain internal temperature <125°C.[1]
  • Sulfolane Handling:

    • Toxicity:[1] Sulfolane is a reproductive toxin.[1]

    • Process: It is water-miscible but difficult to remove due to high boiling point (285°C).[1] Aqueous washes are required to remove it, but residual sulfolane can contaminate the final crystal lattice.[1]

  • Corrosion: The combination of bromide salts and moisture at high temperatures is highly corrosive to Stainless Steel 304/316. Hastelloy or Glass-Lined reactors are mandatory for the bromination step.[1]

References

  • Vertex Pharmaceuticals Process: Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications.[1][6] [1]

  • Suzuki Coupling General Conditions: Methyl 2-bromo-6-methoxyisonicotinate Product Guide. BenchChem.[1][7]

  • Scale-Up Safety: Scale-Up Reaction Safety Guidelines. University of Illinois/Stanford EHS.

  • Sulfolane Corrosion: Sulfolane: Magic Extractor or Bad Actor? Pilot-Scale Study on Solvent Corrosion Potential.[1] MDPI.[1] [1]

Sources

Safety Operating Guide

Guide to the Proper Disposal of Methyl 2-bromo-6-methoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 2-bromo-6-methoxyisonicotinate (CAS No. 853030-09-8). Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Assessment and Waste Characterization

Before any disposal activities commence, a thorough understanding of the compound's hazards is essential. Methyl 2-bromo-6-methoxyisonicotinate is a halogenated aromatic compound that must be treated as hazardous waste.

Based on available safety data, this compound presents the following hazards:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] Due to its toxicological profile ("Harmful if swallowed"), Methyl 2-bromo-6-methoxyisonicotinate waste must be managed as toxic hazardous waste .[4]

Hazard InformationClassification & Precautionary Code
Signal Word Warning[1][3]
GHS Hazard Statements H302, H315, H319, H335[1][2]
Primary Routes of Exposure Ingestion, Inhalation, Skin/Eye Contact
Required Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile or neoprene), safety goggles or face shield, lab coat.[2][6][7][8]

The Disposal Workflow: A Self-Validating System

The proper management of chemical waste is a "cradle-to-grave" responsibility, meaning the generator is accountable for the waste from its creation to its final, safe disposal.[5][9] The following workflow is designed as a self-validating system to ensure no step is missed.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Institutional & Regulatory Compliance cluster_2 Ancillary Procedures A Waste Generation (Unused reagent, contaminated labware, spill cleanup material) B Step 1: Waste Segregation (Isolate from incompatible materials) A->B C Step 2: Containerization (Use compatible, sealed, & labeled container) B->C D Step 3: Temporary Storage (Store in designated Satellite Accumulation Area) C->D H Empty Container Decontamination (Triple rinse with appropriate solvent) C->H If container is empty E Step 4: Request Pickup (Contact institutional EHS/EHRS) D->E Hand-off F Step 5: Documentation & Transport (Manifest tracking by licensed hauler) E->F G Step 6: Final Disposal (Treatment at a permitted TSDF) F->G I Collect Rinseate (Treat as hazardous waste) H->I Generates new waste stream I->C Re-enters workflow

Caption: Disposal workflow for Methyl 2-bromo-6-methoxyisonicotinate.

Detailed Step-by-Step Disposal Protocol

Step 1: Waste Segregation

Why: Preventing accidental mixing of incompatible chemicals is the most critical step in preventing dangerous reactions, such as the generation of toxic gases or explosions.[6][10][11]

Procedure:

  • Designate a specific waste container for "Halogenated Organic Solids" or "Halogenated Organic Waste."

  • Do not mix this waste with:

    • Strong acids or bases.[10]

    • Strong oxidizing agents.[7][8]

    • Reactive metals (e.g., sodium, potassium).

  • Keep aqueous and organic waste streams separate to facilitate proper disposal treatment.

Step 2: Proper Containerization

Why: The container serves as the primary barrier protecting personnel and the environment from the waste. Regulations from OSHA and the EPA mandate specific container requirements.[11]

Procedure:

  • Select a Compatible Container: Use a container made of a material that will not react with or be degraded by the chemical. The original product container is often the best choice.[12] If unavailable, a high-density polyethylene (HDPE) or glass container is suitable.

  • Ensure Good Condition: The container must be free of leaks, cracks, or external residue.[12]

  • Keep Closed: The container must be securely sealed with a tight-fitting lid at all times, except when waste is being added.[6][13]

  • Label Clearly: The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "Methyl 2-bromo-6-methoxyisonicotinate" and any other components.[6][10]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Why: The EPA allows for the temporary collection of hazardous waste at or near the point of generation in an SAA, subject to specific rules, before it is moved to a central storage area.[13]

Procedure:

  • Store the sealed and labeled waste container in a designated SAA, such as a secondary containment bin within a fume hood or a designated cabinet.

  • The SAA must be under the control of the laboratory personnel generating the waste.

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[12][13] Once this limit is reached, the waste must be removed within three days.[13]

Step 4: Arrange for Professional Disposal

Why: Hazardous waste disposal is strictly regulated and must be handled by trained professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF).[9][14] It is illegal to dispose of this chemical down the drain or in regular trash.[11][13]

Procedure:

  • Contact your institution's Environmental Health and Safety (EHS or EHRS) department to schedule a waste pickup.

  • Provide them with an accurate description of the waste.

  • Your EHS department will handle the necessary documentation (manifest) and ensure the waste is transported by a licensed hazardous waste contractor.[14]

Ancillary Procedures: Spills and Decontamination

Spill Cleanup

Small spills must be cleaned up immediately by trained laboratory personnel.

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[7]

  • Wear PPE: Put on appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical sorbent pad.[3][15]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), and collect the cleaning materials as hazardous waste.

Empty Container Decontamination

Why: A container that held a hazardous waste is not considered "empty" by the EPA until it has been properly decontaminated.[12]

Procedure:

  • Triple Rinse: Rinse the empty container three times with a solvent capable of removing the chemical residue (e.g., acetone, ethanol, or methanol).[10][12]

  • Collect Rinseate: The solvent from all three rinses (the "rinseate") is now considered hazardous waste and must be collected in a separate, properly labeled container for halogenated organic liquid waste.[12]

  • Dispose of Container: Once triple-rinsed, deface or remove all hazardous labels from the container.[10][12] It may then be disposed of in the appropriate glass or plastic recycling bin, per your institution's policy.

By following this comprehensive guide, researchers can ensure the safe, compliant, and environmentally responsible disposal of Methyl 2-bromo-6-methoxyisonicotinate, upholding the highest standards of laboratory practice.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Daniels Health. (2025, May 21).
  • Tetra Tech. (2022, July 12).
  • Labor Security System. (n.d.).
  • IESI. (n.d.).
  • University of Pennsylvania, Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Sigma-Aldrich. (n.d.). Methyl 2-Bromo-6-methoxyisonicotinate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30).
  • Vanderbilt University Medical Center. (n.d.).
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • MCF Environmental Services. (n.d.).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 2-Bromo-6-methylisonicotinonitrile.
  • Sigma-Aldrich. (2025, August 8).
  • Thermo Fisher Scientific. (2025, December 19).
  • ChemicalBook. (2025, July 16).
  • TCI EUROPE N.V. (2018, October 3).
  • Fisher Scientific. (n.d.).
  • PPG. (2025, June 6).
  • ChemScene. (2021, March 26). Safety Data Sheet: (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.